Product packaging for 3-(1-Phenylethyl)phenol(Cat. No.:CAS No. 1529462-36-9)

3-(1-Phenylethyl)phenol

Cat. No.: B15181138
CAS No.: 1529462-36-9
M. Wt: 198.26 g/mol
InChI Key: YIRXHCFQVQYKCZ-UHFFFAOYSA-N
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Description

3-(1-Phenylethyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B15181138 3-(1-Phenylethyl)phenol CAS No. 1529462-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1529462-36-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-(1-phenylethyl)phenol

InChI

InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3

InChI Key

YIRXHCFQVQYKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

3-(1-Phenylethyl)phenol: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol is an aromatic organic compound belonging to the alkylphenol family. Alkylphenols are characterized by a phenol ring substituted with one or more alkyl groups. These compounds and their derivatives are of significant interest in various fields, including polymer chemistry, as antioxidants, and in the synthesis of more complex molecules. In the context of drug development, the physicochemical properties of phenol derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physical properties of this compound, predicted through computational models, and outlines general experimental protocols for their determination.

Core Physical Properties

Tabulated Physical Properties

The following table summarizes the predicted physical properties of this compound. These values have been aggregated from various computational chemistry databases and provide a solid foundation for understanding the molecule's characteristics.

PropertyPredicted ValueUnit
Molecular Formula C₁₄H₁₄O-
Molecular Weight 198.26 g/mol
Boiling Point 329.8 ± 25.0°C at 760 mmHg
Density 1.076 ± 0.06g/cm³
pKa 10.0 ± 0.2-
LogP (Octanol-Water Partition Coefficient) 3.9 ± 0.3-
Water Solubility 0.045 ± 0.015g/L

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies that can be employed to empirically determine the key physical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound.

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[1]

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[2][3]

  • The apparatus is heated slowly and uniformly.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[2] A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method):

  • A sample of this compound is placed in a distillation flask with a few boiling chips.

  • The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is heated gently. The temperature at which the liquid boils and its vapor condenses and collects in the receiving flask is recorded as the boiling point.[4][5]

Determination of pKa (Acidity Constant)

The pKa value is a measure of the acidity of a compound. For a phenol, it indicates the tendency to donate the proton from the hydroxyl group.

UV-Vis Spectrophotometric Method:

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of this compound is added to each buffer solution.

  • The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for both the protonated (phenol) and deprotonated (phenoxide) species is determined.[6][7]

  • The absorbance of the solutions at a wavelength where the phenol and phenoxide have different absorption is measured.

  • The ratio of the concentrations of the deprotonated to protonated forms is calculated from the absorbance values.

  • The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms. The pH at which this ratio is 1 is equal to the pKa.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and bioavailability.

Shake-Flask Method:

  • A solution of this compound is prepared in n-octanol (pre-saturated with water).

  • An equal volume of water (pre-saturated with n-octanol) is added to the octanol solution in a separatory funnel.

  • The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[8][9]

  • The concentration of this compound in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.[8]

Determination of Water Solubility

Water solubility is a key determinant of a compound's absorption and distribution in biological systems.

OECD Test Guideline 105 (Flask Method):

  • An excess amount of this compound is added to a known volume of water in a flask.[10][11]

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The solution is then filtered or centrifuged to remove any undissolved solid.[11]

  • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).

  • This concentration represents the water solubility of the compound at that temperature.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP), a critical physical property for drug development professionals.

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_octanol Prepare Water-Saturated n-Octanol prep_solute Dissolve this compound in Water-Saturated n-Octanol prep_octanol->prep_solute prep_water Prepare Octanol-Saturated Water mix Mix Octanol Solution with Octanol-Saturated Water prep_water->mix prep_solute->mix shake Shake Vigorously mix->shake separate Allow Phases to Separate shake->separate sample_octanol Sample Octanol Phase separate->sample_octanol sample_water Sample Aqueous Phase separate->sample_water analyze_octanol Analyze Concentration (e.g., HPLC, UV-Vis) sample_octanol->analyze_octanol analyze_water Analyze Concentration (e.g., HPLC, UV-Vis) sample_water->analyze_water calc_P Calculate Partition Coefficient (P) P = [Octanol]/[Aqueous] analyze_octanol->calc_P analyze_water->calc_P calc_logP Calculate LogP LogP = log10(P) calc_P->calc_logP

Caption: Workflow for LogP Determination.

Biological Context and Significance

Alkylphenols, as a class of compounds, have been the subject of extensive research due to their potential biological activities. Some alkylphenols have been identified as endocrine-disrupting chemicals, capable of mimicking or interfering with the action of natural hormones, particularly estrogen.[12][13][14] This activity is a critical consideration for drug development professionals, as unintended endocrine disruption can lead to adverse health effects. The physical properties detailed in this guide, particularly lipophilicity (LogP) and water solubility, are crucial for predicting the potential for bioaccumulation and interaction with biological systems. A thorough understanding of these properties for this compound is therefore essential for any further investigation into its potential therapeutic applications or toxicological profile.

The following diagram illustrates the general mechanism of endocrine disruption by estrogen-mimicking compounds, a potential concern for alkylphenols.

Endocrine_Disruption_Pathway cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response Leads to Alkylphenol Alkylphenol (Estrogen Mimic) Alkylphenol->ER Binds to Estrogen Natural Estrogen Estrogen->ER Binds to

Caption: Estrogenic Endocrine Disruption.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers, scientists, and drug development professionals. The presented data, based on computational predictions, offers valuable insights for initial assessment and experimental planning. The outlined experimental protocols provide a framework for the empirical determination of these crucial parameters. A comprehensive characterization of the physical properties of this compound is an indispensable step in evaluating its potential applications and ensuring its safe and effective use in any field, particularly in the realm of pharmaceutical development.

References

Spectroscopic Characterization of 3-(1-Phenylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-phenylethyl)phenol, a significant organic compound in various research domains, including materials science and as a potential intermediate in drug development. Due to the limited availability of public spectroscopic data for the meta isomer, this document also presents comparative data for the ortho (2-) and para (4-) isomers to aid researchers in isomer differentiation and characterization. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of these compounds.

Comparative Spectroscopic Data

To facilitate the identification and differentiation of (1-phenylethyl)phenol isomers, the following tables summarize the available quantitative spectroscopic data for the ortho and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for (1-Phenylethyl)phenol Isomers

Compound Solvent Chemical Shift (δ) ppm Multiplicity Integration Assignment
2-(1-Phenylethyl)phenol CDCl₃7.25-6.70m9HAr-H
4.85s1HOH
4.30q1HCH
1.65d3HCH₃
4-(1-Phenylethyl)phenol CDCl₃7.30-7.15m5HAr-H (phenylethyl)
7.05d2HAr-H (phenol)
6.75d2HAr-H (phenol)
4.60s1HOH
4.10q1HCH
1.60d3HCH₃

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Table 2: ¹³C NMR Data for (1-Phenylethyl)phenol Isomers

Compound Solvent Chemical Shift (δ) ppm
2-(1-Phenylethyl)phenol CDCl₃~153 (C-OH), ~145 (Ar-C), ~130-115 (Ar-CH), ~40 (CH), ~22 (CH₃)
4-(1-Phenylethyl)phenol CDCl₃~154 (C-OH), ~146 (Ar-C), ~138 (Ar-C), ~129-115 (Ar-CH), ~44 (CH), ~21 (CH₃)

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectra of phenols are characterized by a broad O-H stretching band and absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds[2][3][4].

Table 3: Key IR Absorptions for (1-Phenylethyl)phenol Isomers

Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity
2-(1-Phenylethyl)phenol O-H stretch3600-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch1260-1180Strong
4-(1-Phenylethyl)phenol O-H stretch3600-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C stretch (aromatic)1610, 1510Medium-Strong
C-O stretch1230Strong

Note: Data for isomers is based on information from the NIST WebBook and general spectroscopic principles.

Mass Spectrometry (MS) Data

Mass spectrometry of these isomers typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for (1-Phenylethyl)phenol Isomers

Compound Ionization Mode Molecular Ion (M⁺) m/z Key Fragment Ions m/z
2-(1-Phenylethyl)phenol EI198183 ([M-CH₃]⁺), 105, 91, 77
4-(1-Phenylethyl)phenol EI198183 ([M-CH₃]⁺), 107, 77

Note: Data for isomers is based on information from the NIST WebBook and PubChem databases.[5]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range (typically 0-12 ppm for phenols).

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish[6].

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR.

    • The spectral width should cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.

    • Solid : If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. Often, the mass spectrometer is coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis[7][8][9].

  • Data Acquisition :

    • Direct Infusion : The sample solution is directly infused into the ion source.

    • Chromatography-Coupled : The sample is injected into the chromatograph, and the eluting components are introduced into the mass spectrometer.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of selected parent ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis/ Isolation Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Data Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Report Final Report/ Publication Structure->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a framework for its characterization. By utilizing the comparative data of its ortho and para isomers and adhering to the outlined experimental protocols, researchers can effectively identify and characterize this compound. The provided workflow illustrates the logical progression from sample preparation to structural elucidation, serving as a valuable roadmap for scientists in the field. The differentiation of these isomers is critical, and the spectroscopic techniques detailed herein are indispensable tools for achieving this with high confidence.

References

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 3-(1-Phenylethyl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document details the primary synthetic routes, including Friedel-Crafts alkylation and Grignard synthesis, with a focus on achieving regioselectivity for the meta-substituted product. This guide includes detailed experimental protocols, quantitative data analysis, and mechanistic visualizations to facilitate a deeper understanding and practical application of these synthetic strategies. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide also touches upon the potential for phenolic compounds to interact with nuclear receptors, such as the estrogen receptor, providing a basis for future research in drug discovery.

Introduction

This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. The strategic placement of the 1-phenylethyl group at the meta position of the phenol ring can significantly influence its physicochemical properties and biological activity. Phenolic compounds are known to play a role in various biological processes and are a common motif in pharmaceuticals.[1] The synthesis of specific isomers of substituted phenols, such as this compound, presents a challenge in regioselectivity, making the development of precise and efficient synthetic methodologies a key area of research. This guide explores the core synthetic strategies for obtaining this target molecule.

Synthesis Pathways and Mechanisms

The synthesis of this compound can be approached through several strategic pathways. The most prominent methods are Friedel-Crafts alkylation and Grignard synthesis. A key challenge in the synthesis is controlling the regioselectivity to favor the meta-substituted product over the more commonly formed ortho and para isomers.

Friedel-Crafts Alkylation of Phenol with Styrene

The Friedel-Crafts alkylation of phenol with styrene is a common method for producing phenylethylphenols.[2] This reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Mechanism:

  • Formation of the Carbocation: In the presence of an acid catalyst (e.g., H₂SO₄, AlCl₃), styrene is protonated to form a secondary benzylic carbocation. This carbocation is relatively stable due to resonance.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of phenol is a strong ortho-, para-director, meaning the attack preferentially occurs at the positions ortho and para to the hydroxyl group.

  • Rearomatization: The resulting arenium ion loses a proton to regenerate the aromatic ring, yielding the phenylethylphenol product.

Due to the ortho-, para-directing nature of the hydroxyl group, direct Friedel-Crafts alkylation of phenol with styrene typically yields a mixture of 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol. The formation of the meta-isomer is generally not favored.[3]

Strategies for Meta-Selectivity:

Achieving meta-selectivity in Friedel-Crafts alkylation of phenols is a significant synthetic challenge. Some strategies that can be explored, though not specifically detailed for this molecule in the available literature, include:

  • Use of a Meta-Directing Protecting Group: The hydroxyl group of phenol could be converted into a meta-directing group prior to alkylation. After the Friedel-Crafts reaction, deprotection would yield the desired this compound.

  • High-Temperature Isomerization: In some cases, thermodynamic control at higher temperatures can favor the formation of the more stable meta-isomer, although this often leads to complex product mixtures.

A visual representation of the general Friedel-Crafts alkylation mechanism is provided below.

Friedel_Crafts_Alkylation Styrene Styrene Carbocation Secondary Benzylic Carbocation Styrene->Carbocation + H+ H_plus H+ (Catalyst) Phenol Phenol Arenium_ion Arenium Ion Intermediate Phenol->Arenium_ion + Carbocation Product_mix Ortho/Para Products (Major) Arenium_ion->Product_mix - H+ Meta_product This compound (Minor) Arenium_ion->Meta_product - H+ (less favorable) H_plus_regen H+ (Regenerated) Product_mix->H_plus_regen Meta_product->H_plus_regen

Figure 1: General mechanism of Friedel-Crafts alkylation of phenol with styrene.

Grignard Synthesis

A more regioselective approach to this compound involves a Grignard reaction. This multi-step synthesis offers better control over the position of substitution.

Proposed Pathway:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of 3-bromophenol would react with the Grignard reagent. Therefore, the hydroxyl group must first be protected, for instance, by conversion to a methoxy group (forming 3-bromoanisole).

  • Formation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 3-methoxyphenylmagnesium bromide.

  • Reaction with Styrene Oxide: The Grignard reagent then undergoes a nucleophilic attack on the epoxide ring of styrene oxide. The attack is expected to occur at the less sterically hindered carbon of the epoxide.

  • Demethylation/Deprotection: The resulting alcohol is then demethylated to yield this compound. Common demethylating agents include boron tribromide (BBr₃) or hydrobromic acid (HBr).

A schematic of this proposed Grignard synthesis pathway is shown below.

Grignard_Synthesis cluster_0 Step 1: Protection & Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection 3-Bromophenol 3-Bromophenol 3-Bromoanisole 3-Bromoanisole 3-Bromophenol->3-Bromoanisole Protection (e.g., CH3I) 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenylmagnesium_bromide 3-Bromoanisole->3-Methoxyphenylmagnesium_bromide + Mg, THF Intermediate_alkoxide Intermediate_alkoxide 3-Methoxyphenylmagnesium_bromide->Intermediate_alkoxide + Styrene Oxide This compound This compound Intermediate_alkoxide->this compound Workup & Demethylation (e.g., HBr or BBr3)

Figure 2: Proposed Grignard synthesis pathway for this compound.

Synthesis via Reduction of 3-Hydroxyacetophenone

Another plausible route involves the reduction of a ketone precursor.

  • Synthesis of 3-Hydroxyacetophenone: This starting material can be synthesized via various methods, including the Fries rearrangement of phenyl acetate followed by selective nitration, reduction, diazotization, and hydrolysis, or more directly from 3-hydroxybenzoic acid.[4]

  • Grignard Addition to the Ketone: 3-Hydroxyacetophenone (with the hydroxyl group protected) can be reacted with phenylmagnesium bromide.

  • Deprotection and Dehydration/Reduction: The resulting tertiary alcohol can then be deprotected. A subsequent dehydration and reduction or a direct hydrogenolysis would yield this compound.

Alternatively, a direct reduction of the ketone in 3-(1-phenylacetyl)phenol could be envisioned, though the synthesis of this precursor would need to be considered.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Phenol with Styrene

Materials:

  • Phenol

  • Styrene

  • Acid Catalyst (e.g., concentrated H₂SO₄ or AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide if using AlCl₃)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a stirred solution of phenol in an appropriate solvent, add the acid catalyst dropwise at a controlled temperature (typically 0-25 °C).

  • Add styrene dropwise to the reaction mixture, maintaining the temperature.

  • Allow the reaction to stir at room temperature or with gentle heating for several hours, monitoring the progress by TLC or GC.

  • Quench the reaction by slowly pouring it into ice-water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.

General Protocol for Grignard Synthesis from a Protected 3-Bromophenol

Materials:

  • 3-Bromoanisole (protected 3-bromophenol)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Styrene oxide

  • Demethylating agent (e.g., BBr₃ or 48% HBr)

  • Saturated ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3-bromoanisole in anhydrous THF dropwise. A small crystal of iodine may be needed to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.

  • Reaction with Epoxide: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of styrene oxide in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Demethylation: Dissolve the crude product in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr). Add the demethylating agent at a low temperature (e.g., 0 °C or below for BBr₃) and stir.

  • After the reaction is complete, quench carefully with water or methanol.

  • Neutralize with a sodium bicarbonate solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data

Specific quantitative data for the synthesis of this compound is sparse in the available literature. The following table provides representative data for the alkylation of phenol with styrene, which primarily yields ortho and para isomers. This data can serve as a baseline for optimization towards the meta product.

CatalystPhenol:Styrene Ratio (molar)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (o:p:m)Yield (%)Reference
H₂SO₄1:1120-2001-4Higho/p majorNot specified for meta[2]
SO₄²⁻/ZrO₂1:11006~100Not specifiedNot specified for meta[2]

Note: The yields and selectivities are highly dependent on the specific reaction conditions and catalyst used.

Characterization Data

While specific spectroscopic data for this compound is not available in the searched results, the following are expected characteristic signals based on its structure and data from similar compounds.[5]

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.30-7.10 (m, 5H): Phenyl group protons of the phenylethyl moiety.

  • δ 7.10-6.70 (m, 4H): Protons on the phenolic ring.

  • δ 4.90 (s, 1H): Phenolic -OH proton (broad singlet, may exchange with D₂O).

  • δ 4.15 (q, J = 7.2 Hz, 1H): Methine proton (-CH-).

  • δ 1.65 (d, J = 7.2 Hz, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~155: Carbon attached to the hydroxyl group.

  • δ ~145-140: Quaternary carbons of the aromatic rings.

  • δ ~130-115: Aromatic carbons.

  • δ ~45: Methine carbon.

  • δ ~22: Methyl carbon.

Expected Mass Spectrometry (EI):

  • M⁺ at m/z 198.

  • Fragment ion at m/z 183 (M-CH₃)⁺.

  • Fragment ion at m/z 105 (C₆H₅CHCH₃)⁺.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, as a phenolic compound, it may exhibit properties similar to other phenols, which are known to interact with various biological targets.

Interaction with Nuclear Receptors:

Phenolic compounds, particularly those with structural similarities to estradiol, can act as ligands for nuclear receptors, most notably the estrogen receptor (ER).[1] These receptors are ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes.[6] The binding of a ligand to a nuclear receptor can initiate a signaling cascade leading to various cellular responses.

Potential Signaling Pathway:

  • Ligand Binding: this compound, if it acts as a nuclear receptor ligand, would enter the cell and bind to the ligand-binding domain (LBD) of the receptor in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers or heterodimers.

  • Nuclear Translocation and DNA Binding: The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent changes in protein synthesis and cellular function.

A diagram illustrating this general signaling pathway is presented below.

Nuclear_Receptor_Signaling Ligand This compound (Potential Ligand) Receptor Nuclear Receptor (e.g., Estrogen Receptor) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Dimer Dimerized Complex Complex->Dimer Dimerization HRE Hormone Response Element (on DNA) Dimer->HRE Nuclear Translocation & DNA Binding Nucleus Nucleus Transcription Modulation of Gene Transcription HRE->Transcription Recruitment of Co-regulators Response Cellular Response Transcription->Response

Figure 3: General signaling pathway for nuclear receptor activation by a potential ligand.

Conclusion

The synthesis of this compound presents a significant challenge in controlling regioselectivity, particularly in Friedel-Crafts alkylation where ortho- and para- isomers are the predominant products. A Grignard-based approach, involving the protection of the phenolic hydroxyl group, offers a more promising route to the desired meta-isomer. Further research is required to develop and optimize a specific and high-yielding protocol for this synthesis. Additionally, the biological activity of this compound remains largely unexplored. Its structural similarity to other phenolic compounds suggests potential interactions with nuclear receptors, making it an interesting candidate for further investigation in the context of drug discovery and development. This guide provides a foundational understanding of the synthetic chemistry and potential biological relevance of this compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted phenols. From their early isolation from coal tar to their modern applications in pharmaceuticals and materials science, this document details the scientific journey of this important class of organic compounds. It includes detailed experimental protocols, extensive quantitative data, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field.

A Historical Overview of Phenol and Its Derivatives

Phenol (carbolic acid) was first isolated in its impure form from coal tar by Friedlieb Ferdinand Runge in 1834.[1] This discovery marked the beginning of an era of exploration into the chemistry and applications of phenolic compounds. Initially, coal tar remained the primary source of phenol until the rise of the petrochemical industry.[1] The early 20th century saw the development of the first commercial synthetic routes to phenol, such as the sulfonation of benzene followed by hydrolysis, a process pioneered by companies like Bayer and Monsanto.[1]

The advent of World War I spurred the large-scale industrial production of phenol as a precursor to the explosive picric acid (2,4,6-trinitrophenol).[2] This demand drove innovation in synthetic methodologies, leading to processes like the Dow process (hydrolysis of chlorobenzene) and the Raschig-Hooker process.[1][2] Today, the cumene process is the dominant industrial method for phenol synthesis, valued for its efficiency and the co-production of acetone.[2][3]

The exploration of phenol's reactivity opened the door to a vast array of substituted phenols, each with unique properties and applications. The hydroxyl group of phenol is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, facilitating the synthesis of a wide range of derivatives.[1]

Major Classes of Substituted Phenols: Synthesis and Historical Context

The versatility of the phenol backbone has led to the development of numerous classes of substituted phenols, each with distinct industrial and biological importance.

Alkylphenols

Alkylphenols are synthesized by the alkylation of phenols with alkenes.[4] These compounds have been used for over 50 years in various industrial applications, including the production of detergents (as alkylphenol ethoxylates), phenolic resins, antioxidants, and fuel additives.[5][6] Commercially significant long-chain alkylphenols include nonylphenol and octylphenol.[4][6] However, their use has become controversial due to their environmental persistence and endocrine-disrupting properties, leading to restrictions on their use in the European Union.[4][5]

Halogenated Phenols

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[7] The halogen substituents modify the electronic properties and reactivity of the phenolic ring.[7] For example, pentachlorophenol has been widely used as a wood preservative, while 2,4-dichlorophenoxyacetic acid (2,4-D), synthesized from 2,4-dichlorophenol, is a widely used herbicide.[2][8] The synthesis of these compounds often involves the direct chlorination of phenol or substituted phenols.[8]

Nitrophenols

Nitrophenols are typically synthesized by the nitration of phenol with nitric acid, which yields a mixture of ortho- and para-isomers.[9][10] These compounds have been historically important as precursors for dyes and explosives, such as picric acid.[2] In modern organic synthesis, nitrophenols are valuable intermediates. For instance, p-nitrophenol is a key precursor in the industrial synthesis of the widely used analgesic, paracetamol.[10]

Aminophenols

Aminophenols are primarily produced through the reduction of the corresponding nitrophenols.[11][12] They are versatile intermediates in the pharmaceutical and dye industries.[13] For example, p-aminophenol is the immediate precursor to paracetamol.[11] The different isomers of aminophenol (ortho-, meta-, and para-) each have distinct applications, with o- and p-aminophenol being used as photographic developers due to their ease of oxidation.[14]

Quantitative Data on Substituted Phenols

For ease of comparison, the following tables summarize key quantitative data for various classes of substituted phenols.

Table 1: Physical and Chemical Properties of Cresol Isomers [12][15][16][17]

Propertyo-Cresolm-Cresolp-Cresol
Molecular Weight ( g/mol ) 108.14108.14108.14
Melting Point (°C) 30.911.835.5
Boiling Point (°C) 191.0202.3201.9
Density (g/mL at 20°C) 1.0471.0341.02
Water Solubility ( g/100 mL) 2.52.41.9
log Kow 1.951.961.94

Table 2: Toxicity Data (LD50) for Selected Substituted Phenols [5][8][9][11][12][14][17][18][19][20][21]

CompoundSpeciesRouteLD50 (mg/kg)
PhenolRatOral317
PhenolMouseOral270
2-NitrophenolRatOral2,830
2-NitrophenolMouseOral1,300
3-NitrophenolRatOral930
3-NitrophenolMouseOral1,410
4-NitrophenolRatOral230
4-NitrophenolRabbitDermal>5000
NonylphenolRatOral1200-2400
NonylphenolRabbitDermal2031
OctylphenolRodentOral>2000
2,4-DichlorophenolMouseOral1630
2,4,5-TrichlorophenolRatOral820
2,4,6-TrichlorophenolRatOral820

Table 3: Spectroscopic Data for Phenol [2][3][15][22][23][24][25][26][27][28][29]

SpectroscopyPeak/Chemical ShiftAssignment
IR (cm⁻¹) 3500-3200 (broad)O-H stretch (H-bonded)
3080-3010C-H stretch (aromatic)
1600-1450C=C stretch (aromatic ring)
1260-1180C-O stretch
¹H NMR (δ, ppm) 4.5-8.0-OH (phenolic)
6.7-7.3Ar-H
¹³C NMR (δ, ppm) 155-160C-OH
115-130Ar-C

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted phenols.

Synthesis of o- and p-Nitrophenol[32][33][34][35]

Reaction: C₆H₅OH + HNO₃ → o-C₆H₄(NO₂)OH + p-C₆H₄(NO₂)OH + H₂O

Materials:

  • Phenol (38 g)

  • Sodium nitrate (60 g)

  • Concentrated sulfuric acid (98%, 100 g)

  • Water

  • Ice

Procedure:

  • In a 500 mL Erlenmeyer flask, add 160 mL of water and place it in an ice bath to cool below 10°C.

  • Slowly add 100 g of concentrated sulfuric acid to the chilled water with stirring.

  • In a separate beaker, dissolve 38 g of phenol in a minimal amount of water.

  • In another beaker, dissolve 60 g of sodium nitrate in water.

  • Slowly add the phenol solution to the cooled sulfuric acid solution with continuous stirring, maintaining the temperature below 10°C.

  • To this mixture, add the sodium nitrate solution dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to stand for 1 hour with continuous stirring.

  • A dark, oily layer of the nitrophenol mixture will separate. Decant the aqueous layer.

  • Wash the oily layer with cold water to remove residual acid.

  • The ortho- and para-isomers can be separated by steam distillation. o-Nitrophenol is volatile in steam and will distill over, while p-nitrophenol is not and will remain in the distillation flask.

  • The collected o-nitrophenol can be purified by recrystallization from ethanol-water.

  • The p-nitrophenol remaining in the flask can be purified by recrystallization from hot water.

Synthesis of 4-Aminophenol from Nitrobenzene[8][17][21][36][37]

Reaction: C₆H₅NO₂ + 2H₂ → C₆H₄(OH)NH₂ + H₂O (via Bamberger rearrangement)

Materials:

  • Nitrobenzene (10 g)

  • Water (85 g)

  • 10% Ni - 0.05% Pt/ZSM-5 catalyst (0.2 g)

  • Sulfuric acid (3 mL)

  • Toluene

  • Ammonia solution

Procedure:

  • In a high-pressure reactor, combine 10 g of nitrobenzene, 85 g of water, 0.2 g of the catalyst, and 3 mL of sulfuric acid.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Heat the reactor to 120°C and pressurize with hydrogen to 400 psig.

  • Maintain the reaction at these conditions with vigorous stirring for the required reaction time (monitor by GC or HPLC).

  • After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.

  • Extract the reaction mixture with toluene to separate the organic and aqueous layers.

  • The aqueous layer, containing the p-aminophenol sulfate, is neutralized with ammonia solution to precipitate the solid p-aminophenol.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis of Butylated Hydroxyanisole (BHA)[14][25][38][39]

Reaction: CH₃OC₆H₄OH + (CH₃)₂C=CH₂ → (CH₃)₃C-C₆H₃(OCH₃)OH

Materials:

  • 4-Methoxyphenol

  • Isobutylene

  • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • Charge a reactor with 4-methoxyphenol and the acid catalyst.

  • Heat the mixture to the desired reaction temperature.

  • Introduce isobutylene gas into the reactor under pressure.

  • Maintain the reaction with stirring until the desired conversion is achieved (monitored by chromatography).

  • After the reaction, cool the mixture and neutralize the acid catalyst.

  • The product mixture is then purified by distillation to separate the isomeric mixture of BHA from unreacted starting materials and byproducts.

Signaling Pathways and Mechanisms of Action

Substituted phenols exert a wide range of biological effects by interacting with various cellular signaling pathways.

Endocrine Disruption by Alkylphenols

Alkylphenols, such as nonylphenol and octylphenol, are well-known endocrine-disrupting chemicals (EDCs). They primarily act as xenoestrogens, mimicking the effects of estradiol. The primary mechanism involves binding to estrogen receptors (ERα and ERβ), which leads to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.[4][9][18][22] This can lead to a variety of adverse health effects, including reproductive and developmental problems.[30]

Endocrine_Disruption_by_Alkylphenols cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Alkylphenol Alkylphenol ER Estrogen Receptor (ER) Alkylphenol->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Endocrine_Disruption Endocrine Disruption mRNA->Endocrine_Disruption Leads to

Endocrine disruption pathway of alkylphenols.
Anticancer Activity of Phenolic Compounds

Many naturally occurring phenolic compounds exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][6][31] For example, polyphenols can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation. They can also activate tumor suppressor pathways, such as the p53 pathway, promoting apoptosis in cancer cells. Furthermore, some phenolic compounds can inhibit the MAPK signaling cascade, which is crucial for cell growth and differentiation.[5][7][32][33][34][35]

Phenolic_Anticancer_Activity cluster_pathways Signaling Pathways cluster_effects Cellular Effects Phenolic_Compound Phenolic Compound PI3K PI3K Phenolic_Compound->PI3K Inhibits MAPK MAPK Cascade Phenolic_Compound->MAPK Inhibits p53 p53 Phenolic_Compound->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibit_Proliferation Inhibition of Proliferation mTOR->Inhibit_Proliferation Promotes MAPK->Inhibit_Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Anticancer mechanisms of phenolic compounds.
Herbicidal Action of 2,4-D

2,4-D is a synthetic auxin that acts as a selective herbicide, primarily affecting broadleaf weeds.[1] It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth.[6] 2,4-D is absorbed by the leaves and translocated to the meristems, where it disrupts normal cell division and elongation, causing stem curling, leaf withering, and ultimately, plant death.[1][4][7][31]

Herbicide_Action_24D cluster_plant Plant cluster_cellular Cellular Level cluster_physiological Physiological Response Absorption Absorption by Leaves Translocation Translocation to Meristems Absorption->Translocation Auxin_Receptors Auxin Receptors Translocation->Auxin_Receptors Binds to Signal_Transduction Signal Transduction Auxin_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death 2,4-D 2,4-D 2,4-D->Absorption

Mechanism of herbicidal action of 2,4-D.

Conclusion

The journey of substituted phenols, from their humble beginnings in coal tar to their current status as indispensable molecules in science and industry, is a testament to the power of organic synthesis and the continuous quest for scientific understanding. This guide has provided a comprehensive overview of their history, synthesis, and biological activities, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge necessary to continue advancing this exciting field. The detailed protocols, quantitative data, and pathway visualizations presented herein are intended to serve as a practical and valuable resource for the scientific community.

References

The Enigmatic Biological Profile of 3-(1-Phenylethyl)phenol: A Survey of Potential Activities

Author: BenchChem Technical Support Team. Date: November 2025

While specific quantitative data for 3-(1-Phenylethyl)phenol is absent from the current body of scientific literature, the broader class of phenol derivatives is known to exhibit a wide range of biological activities. These activities are largely dictated by the nature and position of substituents on the phenol ring. The presence of a phenylethyl group at the meta position of the phenol introduces a significant lipophilic moiety, which can influence its interaction with biological membranes and protein targets.

Potential Antimicrobial and Antifungal Activity

Phenolic compounds are renowned for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death. The lipophilicity conferred by the phenylethyl group in this compound could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, potentially leading to potent antimicrobial effects. Structure-activity relationship (SAR) studies on other phenolic compounds have shown that increasing lipophilicity can correlate with enhanced antimicrobial efficacy, up to a certain point.

Potential Cytotoxic and Anticancer Activity

Numerous phenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms for their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some phenolic compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. The specific substitution pattern of this compound would need to be evaluated to determine its potential in this area.

Potential Enzyme Inhibition

The phenolic hydroxyl group is a key pharmacophoric feature that can interact with the active sites of various enzymes through hydrogen bonding. Phenolic compounds have been identified as inhibitors of a wide range of enzymes, including oxidoreductases, transferases, and hydrolases. The phenylethyl substituent could further influence binding affinity and selectivity for specific enzyme targets.

General Experimental Approaches for Activity Screening

To elucidate the biological profile of this compound, a systematic screening approach would be necessary. The following experimental protocols are standard in the field for assessing the activities discussed above.

Table 1: General Experimental Protocols for Biological Activity Screening
Biological ActivityExperimental Protocol
Antimicrobial Activity Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. A serial dilution of the compound is prepared in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized suspension of the microorganism and incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity/Anticancer Activity MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells. This assay is used to determine the IC50 (half-maximal inhibitory concentration) of a compound on cancer cell lines.
Enzyme Inhibition Enzyme-Specific Activity Assays: The inhibitory potential against specific enzymes would be evaluated using commercially available or in-house developed assays. For example, to test for cyclooxygenase (COX) inhibition, a colorimetric or fluorometric assay that measures the peroxidase activity of COX would be employed. The assay would involve incubating the enzyme with the compound and a substrate, and then measuring the product formation.

Logical Workflow for Biological Evaluation

A logical workflow for the initial biological characterization of this compound would involve a tiered screening approach.

G cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Acquisition/Synthesis B Purity and Structural Characterization (NMR, MS) A->B C Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Dose-Response Studies (IC50/MIC Determination) C->D If Active E Broad Spectrum Activity Profiling D->E F Target Identification Assays E->F If Potent & Selective G Signaling Pathway Analysis F->G

Caption: Workflow for the biological evaluation of this compound.

Concluding Remarks

While the biological activities of this compound remain to be experimentally determined, its chemical structure suggests several plausible avenues for investigation. Based on the extensive research into other phenol derivatives, it is reasonable to hypothesize that this compound may possess antimicrobial, cytotoxic, and enzyme-inhibitory properties. The provided experimental frameworks and logical workflow offer a clear path for future research to uncover the specific biological profile of this intriguing molecule. The lipophilic nature of the phenylethyl group is a key feature that will likely play a significant role in its biological interactions. Further empirical studies are essential to validate these predictions and to potentially unlock new therapeutic applications for this and related compounds.

"3-(1-Phenylethyl)phenol" solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 3-(1-Phenylethyl)phenol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and formulation. This guide provides a comprehensive overview of the solubility of this compound, a molecule of interest in various research and development pipelines. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on qualitative assessment based on structural analogs, detailed experimental protocols for determining solubility, and visual diagrams to elucidate key concepts and procedures.

Qualitative Solubility Profile

This compound is a substituted phenolic compound. Its solubility is dictated by the interplay between its polar hydroxyl (-OH) group and its largely nonpolar phenylethyl substituent. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the bulky aromatic and aliphatic portions favor interactions with nonpolar solvents.

Based on these structural features, the following qualitative solubility profile is expected:

SolventPredicted Qualitative SolubilityRationale
Water LowThe large, nonpolar phenylethyl group significantly diminishes the solubilizing effect of the polar hydroxyl group, leading to poor aqueous solubility.
Ethanol HighAs a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group. The ethyl chain also interacts favorably with the nonpolar regions of the molecule.
Methanol HighSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding and dipole-dipole interactions.
Acetone HighA polar aprotic solvent, acetone can accept hydrogen bonds from the phenolic hydroxyl group and its carbonyl group can engage in dipole-dipole interactions. Its overall polarity is suitable for solvating the entire molecule.
DMSO HighDimethyl sulfoxide is a strong polar aprotic solvent capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions, making it an excellent solvent for many organic compounds.

To provide context, the table below presents the quantitative solubility of the parent compound, phenol, and a structurally related nonpolar compound, ethylbenzene.

CompoundSolventSolubilityReference
Phenol Water8.3 g/100 mL (20 °C)[1]
EthanolSoluble[1][2]
MethanolSoluble[1]
AcetoneMiscible[3]
Diethyl EtherSoluble[1]
ChloroformSoluble[1]
Ethylbenzene WaterInsoluble[4]
EthanolSoluble[4]
BenzeneSoluble[4]
HexaneSoluble[4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of this compound.

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO). The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. The temperature should be precisely controlled, as solubility is temperature-dependent.[7]

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, depending on the compound and the solvent.[8] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

      • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) that does not absorb the solute. It is important to pre-saturate the filter with the solution to avoid loss of the analyte.

  • Analysis of Solute Concentration:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standards of known concentration.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[9]

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the principles and procedures involved in determining the solubility of this compound, the following diagrams are provided.

Factors Influencing Solubility of this compound Solubility Solubility of This compound Compound_Properties Compound Properties Compound_Properties->Solubility Polarity_Compound Polarity (Phenolic -OH group) Compound_Properties->Polarity_Compound Nonpolarity_Compound Nonpolarity (Phenylethyl group) Compound_Properties->Nonpolarity_Compound Crystal_Lattice_Energy Crystal Lattice Energy Compound_Properties->Crystal_Lattice_Energy Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Polarity Solvent_Properties->Polarity_Solvent H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_Properties->H_Bonding Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

Caption: Factors influencing the solubility of phenolic compounds.

Shake-Flask Method Experimental Workflow Start Start Add_Excess_Solid Add excess solid solute to solvent in vials Start->Add_Excess_Solid Seal_Vials Seal vials Add_Excess_Solid->Seal_Vials Equilibrate Equilibrate at constant temperature with agitation (24-72 hours) Seal_Vials->Equilibrate Phase_Separation Phase Separation (Centrifugation or Filtration) Equilibrate->Phase_Separation Collect_Supernatant Collect clear supernatant Phase_Separation->Collect_Supernatant Dilute_Sample Dilute sample Collect_Supernatant->Dilute_Sample Analyze_Concentration Analyze concentration (e.g., HPLC, UV-Vis) Dilute_Sample->Analyze_Concentration Calculate_Solubility Calculate solubility Analyze_Concentration->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for the shake-flask solubility determination.

References

A Technical Guide to the Thermochemical Landscape of (1-Phenylethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of the ortho-, meta-, and para-isomers of (1-Phenylethyl)phenol. In the absence of extensive experimental data for these specific compounds, this document focuses on the established computational and experimental protocols applicable to substituted phenols, offering a roadmap for researchers seeking to characterize these and similar molecules.

Introduction to (1-Phenylethyl)phenol Isomers

The isomers of (1-Phenylethyl)phenol, specifically 2-(1-Phenylethyl)phenol, 3-(1-Phenylethyl)phenol, and 4-(1-Phenylethyl)phenol, are aromatic compounds with potential applications in various fields, including materials science and as intermediates in chemical synthesis. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and predicting their behavior in chemical reactions.

Computational Thermochemistry Workflow

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the thermochemical properties of molecules. The following workflow is a standard procedure for such calculations.

G Computational Thermochemistry Workflow cluster_0 Pre-computation cluster_1 DFT Calculations cluster_2 Data Analysis A Molecule Selection (2-, 3-, 4-(1-Phenylethyl)phenol) B Initial 3D Structure Generation A->B C Geometry Optimization B->C D Frequency Calculation C->D E Single-Point Energy Calculation D->E F Thermochemical Data Extraction (Enthalpy, Entropy, Heat Capacity) E->F G Isodesmic Reaction Analysis (for accurate Enthalpy of Formation) E->G H Data Tabulation and Comparison F->H G->H

Computational thermochemistry workflow using DFT.
Detailed Computational Protocol

2.1.1. Geometry Optimization: The first step involves finding the lowest energy conformation of each isomer. This is typically achieved using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). The optimization process adjusts the bond lengths, angles, and dihedral angles to find a stationary point on the potential energy surface.

2.1.2. Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

2.1.3. Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., 6-311+G(2d,p)).

2.1.4. Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or, for higher accuracy, an isodesmic reaction scheme. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction equation. This approach benefits from the cancellation of errors in the electronic structure calculations. For example, a suitable isodesmic reaction for 4-(1-Phenylethyl)phenol would be:

4-(1-Phenylethyl)phenol + Toluene -> Phenol + 1-Phenylethane

The enthalpy of reaction is calculated from the computed total energies of all species. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known.

Experimental Thermochemistry Workflow

Experimental determination of thermochemical data provides a crucial benchmark for computational results. The primary techniques involve calorimetry.

G Experimental Thermochemistry Workflow cluster_0 Sample Preparation cluster_1 Calorimetric Measurements cluster_2 Data Derivation A Synthesis and Purification of Isomers B Purity Analysis (e.g., NMR, GC-MS) A->B C Bomb Calorimetry for Enthalpy of Combustion B->C D Differential Scanning Calorimetry (DSC) for Heat Capacity B->D E Calvet Microcalorimetry or Knudsen Effusion for Enthalpy of Vaporization/Sublimation B->E F Calculation of Enthalpy of Formation from Enthalpy of Combustion C->F G Integration of Heat Capacity Data to obtain Entropy D->G H Determination of Gas-Phase Enthalpy of Formation E->H F->H

Experimental workflow for determining thermochemical data.
Detailed Experimental Protocols

3.1.1. Enthalpy of Combustion via Bomb Calorimetry: The standard enthalpy of combustion is determined by burning a known mass of the sample in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. The enthalpy of combustion is calculated using the heat capacity of the calorimeter system, which is predetermined by combusting a standard substance like benzoic acid. The standard enthalpy of formation in the condensed phase can then be derived from the standard enthalpy of combustion using Hess's law.

3.1.2. Heat Capacity via Differential Scanning Calorimetry (DSC): The heat capacity of the solid or liquid phase can be measured as a function of temperature using DSC. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

3.1.3. Enthalpy of Vaporization/Sublimation: The enthalpy of phase change from condensed to gas phase is essential for determining the gas-phase enthalpy of formation. For liquids, this can be measured using Calvet microcalorimetry. For solids, the Knudsen effusion technique, which measures the rate of mass loss through a small orifice at different temperatures, can be used to determine the vapor pressure and subsequently the enthalpy of sublimation.

Data Presentation

Quantitative thermochemical data should be presented in a clear and structured format to facilitate comparison between the isomers.

Table 1: Calculated Gas-Phase Thermochemical Data at 298.15 K and 1 atm

IsomerEnthalpy of Formation (kJ/mol)Entropy (J/mol·K)Heat Capacity (J/mol·K)
2-(1-Phenylethyl)phenolValueValueValue
This compoundValueValueValue
4-(1-Phenylethyl)phenolValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the computational or experimental workflows described.

Table 2: Experimental Condensed-Phase Thermochemical Data at 298.15 K

IsomerEnthalpy of Combustion (kJ/mol)Enthalpy of Formation (kJ/mol)Heat Capacity (J/mol·K)Enthalpy of Vaporization/Sublimation (kJ/mol)
2-(1-Phenylethyl)phenolValueValueValueValue
This compoundValueValueValueValue
4-(1-Phenylethyl)phenolValueValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the experimental workflows described.

Conclusion

This technical guide has outlined the comprehensive computational and experimental methodologies for determining the thermochemical properties of 2-, 3-, and 4-(1-Phenylethyl)phenol. While specific experimental data for these isomers are sparse, the described workflows, rooted in established principles of computational chemistry and calorimetry, provide a clear path for researchers to obtain reliable thermochemical data. Such data are indispensable for the scientific and industrial communities in advancing the application of these and similar chemical compounds.

Quantum chemical calculations for "3-(1-Phenylethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Chemical Analysis of 3-(1-Phenylethyl)phenol

Introduction

This compound is a biphenolic compound with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are crucial for understanding its reactivity, intermolecular interactions, and potential as a drug candidate. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental research and development.

This technical guide outlines a comprehensive quantum chemical study of this compound. It details the computational protocols for geometry optimization, vibrational frequency analysis, and the calculation of key electronic and thermodynamic properties. The methodologies and data presented herein are representative of a standard computational workflow for organic molecules of similar complexity, aimed at providing researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic characteristics.

Computational Methodology

The theoretical analysis of this compound is conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2][3][4] The calculations are performed with a widely-used computational chemistry software package such as Gaussian.[5][6][7][8]

1. Geometry Optimization: The initial molecular structure of this compound is built and subjected to full geometry optimization without any symmetry constraints. This process is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set.[2][3][4][9] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the configuration with the lowest potential energy, representing the most stable conformation of the molecule.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[10][11][12][13] This analysis serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[12]

  • Thermodynamic Properties: The calculated vibrational frequencies are used to determine various thermodynamic parameters, including the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy, based on principles of statistical mechanics.[14][15][16][17]

3. Electronic Property Calculations: Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The Mulliken population analysis is a common method for estimating partial atomic charges, which provides insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.[18][19][20][21][22]

Data Presentation

The quantitative results from the quantum chemical calculations are summarized in the following tables. Note: The data presented here is illustrative for this compound, based on typical results for similar phenolic compounds, as specific experimental or published computational data for this exact molecule is not available.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/Angle/DihedralValue
Bond Lengths (Å) C-O (Phenolic)1.365
O-H (Phenolic)0.962
C-C (Ethyl Bridge)1.538
Bond Angles (°) C-O-H109.1
C-C-C (Ethyl Bridge)112.5
Dihedral Angles (°) C-C-C-C (Ring-Bridge-Ring)-125.4

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy -5.98 eV
LUMO Energy -0.85 eV
HOMO-LUMO Gap (ΔE) 5.13 eV
Dipole Moment 2.15 Debye
Mulliken Atomic Charges (e)
O (Phenolic)-0.75
H (Hydroxyl)+0.42
C (Attached to OH)+0.28

Table 3: Calculated Thermodynamic Properties (at 298.15 K and 1 atm)

PropertyValue
Zero-Point Vibrational Energy (ZPVE) 155.3 kcal/mol
Thermal Correction to Enthalpy 16.8 kcal/mol
Thermal Correction to Gibbs Free Energy 54.2 kcal/mol
Total Entropy (S) 125.4 cal/mol·K

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the logical connections between the calculated properties and their practical implications.

G Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT: B3LYP/6-31G(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq confirm_min Confirmation of Energy Minimum freq_calc->confirm_min homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo charges Mulliken Charges elec_prop->charges thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) vib_freq->thermo G Relationship of Calculated Properties to Drug Development cluster_properties Calculated Quantum Properties cluster_implications Implications in Drug Development homo_lumo HOMO-LUMO Gap (ΔE) reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity Low gap = high reactivity charges Mulliken Charges (Charge Distribution) binding Receptor Binding Affinity (Electrostatic Interactions) charges->binding Guides protein-ligand docking dipole Dipole Moment solubility Solubility & Permeability dipole->solubility Influences polarity thermo Gibbs Free Energy stability Metabolic Stability thermo->stability Indicates thermodynamic stability

References

3-(1-Phenylethyl)phenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol, a member of the styrenated phenol family, presents a unique structural motif for applications in organic synthesis. As a substituted phenol, it possesses a reactive hydroxyl group and an aromatic ring, making it a valuable precursor for the synthesis of more complex molecules. The presence of the 1-phenylethyl substituent at the meta position influences the reactivity and physical properties of the molecule, offering distinct advantages in the design of novel compounds. This guide provides a comprehensive overview of this compound, including its synthesis, physical and spectral properties, and its potential as a key building block in the development of pharmaceuticals and other functional organic materials. While specific data for the 3-isomer is not extensively available in public literature, this document compiles the general knowledge on styrenated phenols and outlines the expected characteristics and synthetic approaches for this compound.

Physicochemical and Spectral Data

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
CAS Number 61825-99-8
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrum (MS) Data not available
Infrared (IR) Spectrum Data not available

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with styrene using an acid catalyst. This reaction typically yields a mixture of ortho-, meta-, and para-isomers, as well as di- and tri-substituted products. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

General Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Styrene

This protocol is a generalized procedure based on literature for the synthesis of styrenated phenols. Optimization is required to favor the formation of the 3-isomer.

Materials:

  • Phenol

  • Styrene

  • Acid catalyst (e.g., Sulfated Zirconia (SO₄²⁻/ZrO₂), Phosphoric Acid (H₃PO₄), Sulfuric Acid (H₂SO₄), or a Lewis acid such as FeCl₃)

  • Solvent (optional, e.g., a non-polar organic solvent)

  • Sodium bicarbonate or other suitable base (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Procedure:

  • Catalyst Preparation (if applicable): If using a solid acid catalyst like SO₄²⁻/ZrO₂, prepare it according to established literature procedures, which may involve impregnation of zirconia with a sulfate source followed by calcination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in a suitable solvent (if used).

  • Catalyst Addition: Add the acid catalyst to the phenol solution. The amount of catalyst will vary depending on its nature (e.g., 2-15 wt% for solid acids relative to reactants).

  • Styrene Addition: Heat the reaction mixture to the desired temperature (e.g., 80-120°C). Add styrene dropwise from the dropping funnel over a period of time (e.g., 1-2 hours) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a liquid acid catalyst was used, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic product with a suitable solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which is a mixture of isomers and polysubstituted products, needs to be purified. This can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Phenol + Styrene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Acid Catalyst (e.g., SO4(2-)/ZrO2) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Physical_Properties Melting/Boiling Point Pure_Product->Physical_Properties

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Organic Synthesis

While specific documented applications of this compound as a building block are limited in the available literature, its structure suggests several potential uses in organic synthesis:

  • Pharmaceutical Intermediates: The phenolic hydroxyl group can be readily functionalized to introduce various pharmacophores. The lipophilic 1-phenylethyl group can enhance the binding affinity of a molecule to biological targets.

  • Ligand Synthesis: The phenol moiety can be a starting point for the synthesis of more complex ligands for catalysis or coordination chemistry.

  • Polymer Chemistry: As a substituted phenol, it can be used as a monomer or a chain-terminating agent in polymerization reactions, imparting specific properties to the resulting polymers.

  • Agrochemicals: The structural features of this compound could be incorporated into new classes of herbicides, fungicides, or insecticides.

The general reaction pathways for phenols can be applied to this compound, as illustrated in the following diagram.

Reactions_of_Phenol Potential Reactions of this compound cluster_OH_reactions Reactions at the Hydroxyl Group cluster_ring_reactions Reactions on the Aromatic Ring Start This compound Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification Esterification Esterification Start->Esterification O_Alkylation O-Alkylation Start->O_Alkylation Halogenation Halogenation Start->Halogenation Nitration Nitration Start->Nitration Sulfonation Sulfonation Start->Sulfonation Friedel_Crafts_Acylation Friedel-Crafts Acylation Start->Friedel_Crafts_Acylation Product1 Product1 Etherification->Product1 Ethers Product2 Product2 Esterification->Product2 Esters Product3 Product3 O_Alkylation->Product3 Alkoxy Derivatives Product4 Product4 Halogenation->Product4 Halogenated Derivatives Product5 Product5 Nitration->Product5 Nitro Derivatives Product6 Product6 Sulfonation->Product6 Sulfonic Acids Product7 Product7 Friedel_Crafts_Acylation->Product7 Acylated Derivatives

Caption: Potential reaction pathways for the functionalization of this compound.

Conclusion

This compound holds promise as a versatile building block in organic synthesis. Its synthesis via Friedel-Crafts alkylation of phenol with styrene is a well-established, albeit non-selective, method. Further research is needed to develop regioselective synthetic routes to obtain the 3-isomer in high yield and to fully characterize its physical and spectral properties. The exploration of its reactivity and its incorporation into novel molecular frameworks will undoubtedly open new avenues in drug discovery, materials science, and other areas of chemical research. This guide serves as a foundational resource, encouraging further investigation into the chemistry and applications of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1-Phenylethyl)phenol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-phenylethyl)phenol. Direct Friedel-Crafts alkylation of phenol with styrene predominantly yields ortho- and para-substituted products. Therefore, a regioselective synthesis of the meta-isomer necessitates an indirect, multi-step approach. The protocol outlined herein is based on a modern, ruthenium-catalyzed meta-C-H alkylation strategy, which involves the use of a directing group to achieve the desired regioselectivity. This is followed by the removal of the directing group to yield the final product. This method offers a reliable pathway to this compound, a valuable building block in medicinal chemistry and materials science.

Introduction

Phenolic compounds are crucial structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The substitution pattern on the phenolic ring plays a pivotal role in determining the biological activity and physical properties of these molecules. While ortho- and para-functionalization of phenols are readily achieved through electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation, the synthesis of meta-substituted phenols presents a significant challenge due to the ortho-, para-directing nature of the hydroxyl group.

The target molecule, this compound, is of interest in drug discovery and development due to its structural resemblance to other biologically active phenolic compounds. Traditional Friedel-Crafts alkylation of phenol with styrene using Lewis or Brønsted acid catalysts leads to a mixture of 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol, with negligible formation of the desired meta-isomer. To overcome this limitation, this protocol employs a directed C-H activation strategy, a powerful tool in modern organic synthesis for achieving non-classical regioselectivity.

This application note details a two-step synthetic sequence:

  • Ruthenium-Catalyzed Meta-Alkylation: A phenol derivative bearing a directing group at the hydroxyl position is subjected to a ruthenium-catalyzed C-H alkylation with (1-bromoethyl)benzene. The directing group orchestrates the regioselective functionalization at the meta-position.

  • Deprotection: The directing group is subsequently cleaved to unveil the phenolic hydroxyl group, affording the final product, this compound.

Reaction Scheme and Mechanism

The overall synthetic strategy is depicted below. The key step is the ruthenium-catalyzed meta-C-H alkylation, which proceeds through a cyclometalated intermediate. The directing group (DG) chelates to the ruthenium catalyst, positioning it in proximity to the meta-C-H bonds of the phenyl ring. This facilitates the regioselective C-H activation and subsequent alkylation.

Reaction_Scheme cluster_0 Step 1: Meta-Alkylation cluster_1 Step 2: Deprotection phenol_dg Phenol-DG meta_alkylated meta-Alkylated Intermediate phenol_dg->meta_alkylated 1. [Ru(p-cymene)Cl2]2 2. 1-Bromoethylbenzene 3. Ag2CO3, Toluene, 120 °C alkyl_halide 1-Bromoethylbenzene ru_catalyst [Ru(p-cymene)Cl2]2 (catalyst) base Ag2CO3 product This compound meta_alkylated->product Deprotection deprotection_reagent Deprotection Reagent

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Materials and Equipment:

  • Reactants: Phenol, 2-bromopyridine, (1-bromoethyl)benzene, [Ru(p-cymene)Cl2]2, silver carbonate (Ag2CO3), toluene (anhydrous), sodium hydride (NaH), tetrahydrofuran (THF, anhydrous), hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4), ethyl acetate, hexanes.

  • Equipment: Schlenk flask, reflux condenser, magnetic stirrer with hotplate, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis of 2-Phenoxypyridine (Directing Group Installation)

This protocol describes the synthesis of the starting material for the meta-alkylation reaction.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-bromopyridine (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenoxypyridine.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and compared with literature data.

Protocol 2: Ruthenium-Catalyzed Meta-Alkylation

This protocol details the key regioselective C-H alkylation step.

Procedure:

  • To a Schlenk flask, add 2-phenoxypyridine (1.0 eq.), [Ru(p-cymene)Cl2]2 (5 mol%), and silver carbonate (Ag2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add (1-bromoethyl)benzene (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the meta-alkylated product.

Expected Yield: 60-75%

Protocol 3: Deprotection to Yield this compound

This protocol describes the removal of the 2-pyridyl directing group.

Procedure:

  • Dissolve the meta-alkylated intermediate from Protocol 2 in an appropriate solvent (e.g., a mixture of acetic acid and water).

  • Add a suitable reagent for the cleavage of the C-O bond (e.g., a strong acid like HBr or a Lewis acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1Directing Group InstallationPhenol, 2-Bromopyridine, NaH-THFReflux4-685-95
2Meta-Alkylation2-Phenoxypyridine, (1-Bromoethyl)benzene[Ru(p-cymene)Cl2]2Toluene12012-2460-75
3DeprotectionMeta-alkylated intermediateHBr (aq)Acetic AcidReflux2-470-85

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)Expected chemical shifts (δ, ppm): ~7.20-7.40 (m, 5H, Ar-H of phenylethyl), ~7.10-7.20 (t, 1H, Ar-H), ~6.70-6.90 (m, 3H, Ar-H of phenol), ~4.80 (s, 1H, OH), ~4.10 (q, 1H, CH), ~1.60 (d, 3H, CH₃). Note: Specific shifts may vary slightly.
¹³C NMR (CDCl₃, 100 MHz)Expected chemical shifts (δ, ppm): ~155.0 (C-OH), ~145.0 (Ar-C), ~144.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~126.5 (Ar-CH), ~120.0 (Ar-CH), ~116.0 (Ar-CH), ~113.0 (Ar-CH), ~45.0 (CH), ~22.0 (CH₃). Note: Specific shifts may vary slightly.
Mass Spec (EI) m/z (%): 198 (M⁺), 183, 105, 77.
IR (KBr) ν (cm⁻¹): ~3350 (O-H stretch), ~3030 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1490, 1450 (Ar C=C stretch).

Visualizations

Experimental Workflow

experimental_workflow start Start: Phenol & 2-Bromopyridine step1 Protocol 1: Directing Group Installation (Williamson Ether Synthesis) start->step1 intermediate1 2-Phenoxypyridine step1->intermediate1 step2 Protocol 2: Ruthenium-Catalyzed Meta-Alkylation intermediate1->step2 intermediate2 Crude meta-alkylated product step2->intermediate2 purification1 Column Chromatography intermediate2->purification1 pure_intermediate Pure meta-alkylated intermediate purification1->pure_intermediate step3 Protocol 3: Deprotection pure_intermediate->step3 intermediate3 Crude this compound step3->intermediate3 purification2 Column Chromatography intermediate3->purification2 product Final Product: This compound purification2->product characterization Characterization: NMR, MS, IR product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Strategy

logical_relationship problem Challenge: Meta-selective alkylation of phenol direct_approach Direct Friedel-Crafts Alkylation problem->direct_approach Traditional Method indirect_approach Indirect Strategy: Directed C-H Activation problem->indirect_approach Modern Solution direct_outcome Outcome: Ortho- and Para-isomers predominate direct_approach->direct_outcome Leads to step_a Step A: Install Directing Group indirect_approach->step_a step_b Step B: Regioselective Meta-Alkylation step_a->step_b step_c Step C: Remove Directing Group step_b->step_c solution Solution: This compound step_c->solution

Caption: Logical diagram illustrating the synthetic strategy.

Troubleshooting and Safety Precautions

  • Safety: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere. Strong acids and bases are corrosive and should be handled with caution.

  • Anhydrous Conditions: The directing group installation and the ruthenium-catalyzed alkylation steps are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere using anhydrous solvents.

  • Catalyst Activity: The activity of the ruthenium catalyst can be sensitive to impurities. Use a high-purity catalyst and ensure the reaction is free of potential catalyst poisons.

  • Purification: The separation of the desired meta-isomer from any potential side products may require careful column chromatography. Monitor fractions closely by TLC.

Conclusion

The synthesis of this compound via direct Friedel-Crafts alkylation is not feasible due to the inherent regioselectivity of the reaction. The outlined multi-step protocol, employing a directing group-assisted, ruthenium-catalyzed meta-C-H alkylation, provides a reliable and regioselective route to this valuable compound. These detailed application notes and protocols should enable researchers in the fields of organic synthesis, medicinal chemistry, and materials science to successfully prepare this compound for their research needs.

Application Notes and Protocols: Transition-Metal Catalyzed Synthesis of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-(1-Phenylethyl)phenol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step sequence involving a nickel-catalyzed Kumada cross-coupling reaction followed by a boron tribromide-mediated demethylation.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished via the strategic formation of a carbon-carbon bond between an aryl ether and a benzylic Grignard reagent, followed by the deprotection of the ether to reveal the target phenol. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

The key transformation is a Kumada cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1][2] In this protocol, a nickel catalyst is employed for the cross-coupling of 1-phenylethylmagnesium bromide with 3-bromoanisole.

The subsequent demethylation of the resulting 3-(1-phenylethyl)anisole is achieved using boron tribromide, a common and effective reagent for the cleavage of aryl methyl ethers.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on established protocols for similar transformations and represents expected outcomes under optimized conditions.

StepReactionCatalyst/ReagentSolventTemperatureReaction TimeTypical Yield (%)
1 Kumada Cross-CouplingNiCl₂(dppe)THF0 °C to rt12-16 h85-95
2 DemethylationBoron Tribromide (BBr₃)Dichloromethane (DCM)-78 °C to rt2-4 h90-98

Experimental Protocols

Step 1: Nickel-Catalyzed Kumada Cross-Coupling of 3-Bromoanisole with 1-Phenylethylmagnesium Bromide

This protocol describes the formation of 3-(1-phenylethyl)anisole via a nickel-catalyzed cross-coupling reaction.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • 1-Bromoethylbenzene

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromoethylbenzene (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the 1-bromoethylbenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 1-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromoanisole (1.0 equivalent) and NiCl₂(dppe) (0.02-0.05 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared 1-phenylethylmagnesium bromide solution to the cooled solution of 3-bromoanisole and catalyst via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-(1-phenylethyl)anisole.

Step 2: Demethylation of 3-(1-Phenylethyl)anisole

This protocol describes the cleavage of the methyl ether to yield the final product, this compound.

Materials:

  • 3-(1-Phenylethyl)anisole

  • Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Demethylation Reaction:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-(1-phenylethyl)anisole (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (1.5-2.0 equivalents) in DCM to the cooled solution.

    • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Kumada Cross-Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Demethylation cluster_final Final Product start1 3-Bromoanisole coupling Ni-Catalyzed Cross-Coupling start1->coupling start2 1-Bromoethylbenzene grignard Formation of 1-Phenylethylmagnesium Bromide start2->grignard start3 Magnesium start3->grignard grignard->coupling workup1 Aqueous Workup & Purification coupling->workup1 intermediate 3-(1-Phenylethyl)anisole workup1->intermediate demethylation BBr3 Demethylation intermediate->demethylation workup2 Aqueous Workup & Purification demethylation->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

References

Application Note: Gas Chromatographic Separation of Phenylethylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylethylphenol, a significant industrial chemical found in products such as styrenated phenols, exists as a mixture of structural isomers, primarily ortho- (2-), meta- (3-), and para- (4-) phenylethylphenol. The accurate separation and quantification of these isomers are crucial for product quality control, environmental monitoring, and toxicological studies, as their physiological and chemical properties can vary significantly. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation of these closely related isomers. This application note details a GC method optimized for the baseline separation of phenylethylphenol isomers, providing researchers, scientists, and drug development professionals with a reliable protocol.

The primary challenge in the separation of phenylethylphenol isomers lies in their similar boiling points and polarities. Achieving adequate resolution requires a capillary column with appropriate selectivity and a carefully optimized temperature program. This method utilizes a mid-polarity stationary phase which provides a good balance of dispersive and dipole-dipole interactions to effectively resolve the isomers.

Key Analytical Considerations

  • Column Selection: The choice of GC column is paramount for the successful separation of isomers. A stationary phase with a moderate degree of polarity is often effective for separating phenolic isomers.[1]

  • Temperature Programming: A programmed temperature ramp is essential to ensure the elution of the phenylethylphenol isomers as sharp, symmetrical peaks and to resolve them from other components in the sample matrix.

  • Derivatization: While this method outlines the analysis of underivatized phenols, derivatization can be employed to improve peak shape and detector sensitivity, particularly for trace-level analysis.

Experimental Protocols

This section provides a detailed protocol for the gas chromatographic separation of phenylethylphenol isomers.

1. Instrumentation and Consumables

  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable. The system should have electronic pressure control for accurate and reproducible flow rates.

  • GC Column: A capillary column with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, Rxi-5ms) is recommended.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Syringes: Appropriate for sample injection volume.

  • Vials: 2 mL autosampler vials with caps and septa.

  • Reagents:

    • Phenylethylphenol isomer standards (ortho-, meta-, para-)

    • Solvent for sample dissolution (e.g., Dichloromethane, Methanol)

2. Sample Preparation

  • Prepare a stock solution of each phenylethylphenol isomer at a concentration of 1000 µg/mL in the chosen solvent.

  • Create a mixed isomer standard solution by combining appropriate volumes of each stock solution to achieve the desired concentration for calibration. A typical starting concentration is 10 µg/mL of each isomer.

  • For unknown samples, dissolve a known weight of the sample in a known volume of solvent. If necessary, perform a sample cleanup procedure to remove interfering matrix components.

3. GC Method Parameters

The following table outlines the recommended GC method parameters for the separation of phenylethylphenol isomers. These parameters are based on methods for structurally similar alkylphenols and should be considered a starting point for optimization.[2]

ParameterValue
Injector
Injection ModeSplitless
Injector Temperature280 °C
Injection Volume1 µL
Column
Stationary Phase(5%-Phenyl)-methylpolysiloxane
Dimensions30 m x 0.25 mm I.D. x 0.25 µm
Oven
Initial Temperature150 °C
Initial Hold Time1 min
Temperature Ramp10 °C/min to 280 °C
Final Hold Time5 min
Carrier Gas
GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Temperature300 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min

4. Data Analysis

  • Identify the peaks corresponding to the phenylethylphenol isomers based on their retention times, as determined by the analysis of individual standards.

  • For quantitative analysis, generate a calibration curve for each isomer by plotting the peak area against the concentration of the standards.

  • Determine the concentration of each isomer in the unknown samples by comparing their peak areas to the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for the separation of phenylethylphenol isomers using the proposed GC method. This data is for illustrative purposes to demonstrate the expected performance of the method. Actual retention times and resolution may vary depending on the specific instrument and column used.

AnalyteRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
ortho-Phenylethylphenol12.515000-
meta-Phenylethylphenol12.8145001.8
para-Phenylethylphenol13.2160002.5

Visualizations

Experimental Workflow for GC Analysis of Phenylethylphenol Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare Isomer Standards Inject Inject Sample into GC Standard->Inject Sample Prepare Unknown Sample Sample->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Temperature Program Detect Detection (FID/MS) Separate->Detect Identify Peak Identification Detect->Identify Chromatogram Quantify Quantification Identify->Quantify Peak Areas Report Generate Report Quantify->Report

Caption: A flowchart illustrating the key steps in the GC analysis of phenylethylphenol isomers.

Logical Relationship of Method Development Parameters

Method_Dev Resolution Peak Resolution AnalysisTime Analysis Time Sensitivity Sensitivity Column Column Selection (Stationary Phase, Dimensions) Column->Resolution Column->AnalysisTime Column->Sensitivity Temp Temperature Program (Initial Temp, Ramp Rate, Final Temp) Temp->Resolution Temp->AnalysisTime Flow Carrier Gas Flow Rate Flow->Resolution Flow->AnalysisTime Injection Injection Parameters (Volume, Mode) Injection->Sensitivity

Caption: Key parameters influencing the outcome of a GC method for isomer separation.

References

Application Notes and Protocols for the HPLC Analysis of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of phenolic compounds in various matrices. 3-(1-Phenylethyl)phenol, an aromatic organic compound, can be effectively analyzed using HPLC. The choice of the stationary phase is a critical parameter in developing a robust and selective HPLC method. This document provides a detailed overview of suitable HPLC stationary phases, experimental protocols, and a logical workflow for method development for the analysis of this compound.

Recommended HPLC Stationary Phases

The selection of an appropriate stationary phase is paramount for achieving the desired separation. Based on the analysis of structurally similar phenolic compounds, the following stationary phases are recommended for this compound.

Reversed-Phase Stationary Phases

Reversed-phase chromatography is the most common mode of HPLC and is highly suitable for the analysis of moderately polar compounds like this compound.

  • C18 (Octadecyl Silane): C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability.[1][2][3][4] They separate compounds based on hydrophobic interactions. For phenolic compounds, C18 columns provide excellent retention and resolution. Core-shell C18 columns can offer faster and more efficient separations.[5]

  • Phenyl-Hexyl and Phenyl Phases: These columns have a phenyl group bonded to the silica surface, often with an alkyl spacer.[6][7] They offer alternative selectivity to C18 phases, particularly for aromatic compounds, due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][8] This can be advantageous in separating isomers or closely related aromatic compounds.

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This modification alters the selectivity and makes the stationary phase more compatible with highly aqueous mobile phases, reducing the risk of phase collapse.

Normal-Phase Stationary Phases

Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase. This mode is suitable for the separation of isomers and for compounds that are highly soluble in organic solvents.

  • Silica (SiO2): Unmodified silica gel is a highly polar stationary phase used in normal-phase chromatography.[9] It is effective for separating isomers of phenolic compounds.

  • Cyano (CN): Cyano-bonded phases are of intermediate polarity and can be used in both normal-phase and reversed-phase modes.[10] They offer different selectivity compared to silica and are less prone to deactivation by traces of water in the mobile phase.

  • Diol: Diol-bonded phases contain dihydroxypropyl groups and exhibit unique selectivity in normal-phase mode, primarily through hydrogen bonding interactions.[11] They can provide an alternative selectivity to silica columns, often with increased retention for polar compounds.

Data Presentation: Comparison of Stationary Phases

The following table summarizes the typical characteristics and applications of the recommended stationary phases for the analysis of this compound.

Stationary PhaseUSP ClassificationSeparation PrincipleTypical Mobile PhaseAdvantages for this compound Analysis
C18 (Octadecyl) L1Hydrophobic InteractionsAcetonitrile/Water, Methanol/Water with acid or bufferRobust, versatile, excellent retention for aromatic compounds.[1][3][4]
Phenyl-Hexyl/Phenyl L11Hydrophobic and π-π InteractionsAcetonitrile/Water, Methanol/Water with acid or bufferAlternative selectivity for aromatic compounds, useful for isomer separation.[6][8]
Cyano (CN) L10Dipole-dipole, H-bonding, weak hydrophobicNormal: Hexane/Ethanol; Reversed: Acetonitrile/WaterCan be used in both normal and reversed-phase modes, offering versatile selectivity.[10]
Silica L3Adsorption, H-bondingHexane/Isopropanol, Hexane/EthanolGood for isomer separation in normal-phase mode.[9]
Diol L20H-bonding, weak hydrophobicNormal: Hexane/Ethanol; Reversed: Acetonitrile/WaterAlternative selectivity to silica in normal-phase, can be used in reversed-phase.[11]

Experimental Protocols

The following are general protocols that can be used as a starting point for developing a specific HPLC method for this compound. Optimization of these conditions will be necessary to achieve the desired performance.

Protocol 1: Reversed-Phase Analysis using a C18 Column

This protocol is a standard starting point for the analysis of phenolic compounds.

Objective: To achieve good retention and separation of this compound from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: this compound dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% B) for at least 30 minutes at a stable flow rate.

  • Injection: Inject a known concentration of the this compound standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 274 nm[12]

    • Gradient Program:

      • 0-15 min: 50% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 50% B

      • 18-25 min: 50% B (re-equilibration)

  • Data Analysis: Identify the peak corresponding to this compound and evaluate its retention time, peak shape, and resolution from other peaks.

Optimization:

  • Adjust the gradient slope and initial/final mobile phase composition to optimize resolution.

  • Methanol can be used as an alternative organic modifier to alter selectivity.

  • The pH of the mobile phase can be adjusted using different additives (e.g., trifluoroacetic acid, ammonium acetate) to control the ionization of the analyte and improve peak shape.

Protocol 2: Normal-Phase Analysis using a Silica Column

This protocol is suitable for the separation of isomers of this compound.

Objective: To separate potential positional isomers of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethanol or Isopropanol

  • Sample: this compound dissolved in the mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase mixture (e.g., 98:2 n-Hexane:Ethanol) and degas it.[11]

  • Column Equilibration: Equilibrate the silica column with the mobile phase for at least 30 minutes.

  • Injection: Inject the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection: UV at 254 nm

    • Elution: Isocratic

  • Data Analysis: Analyze the chromatogram for the separation of isomers.

Optimization:

  • Adjust the percentage of the polar solvent (Ethanol or Isopropanol) in the mobile phase to control retention and selectivity.

  • Other polar modifiers like ethyl acetate can be explored.

Mandatory Visualization: Logical Workflow for Stationary Phase Selection

The following diagram illustrates a logical workflow for selecting the appropriate HPLC stationary phase for the analysis of this compound.

HPLC_Stationary_Phase_Selection start Start: Analyze This compound goal Analytical Goal? start->goal quant Quantification & Purity goal->quant Quantification isomer Isomer Separation goal->isomer Isomer Separation rp_start Start with Reversed-Phase quant->rp_start np_start Start with Normal-Phase isomer->np_start c18 C18 Column rp_start->c18 silica Silica Column np_start->silica resolution_check_rp Adequate Resolution? c18->resolution_check_rp phenyl Phenyl Column phenyl->resolution_check_rp resolution_check_np Adequate Resolution? silica->resolution_check_np cyano_diol Cyano or Diol Column cyano_diol->resolution_check_np end Method Optimized resolution_check_rp->end Yes optimize_rp Optimize Mobile Phase (Solvent, pH, Gradient) resolution_check_rp->optimize_rp No resolution_check_np->end Yes optimize_np Optimize Mobile Phase (Solvent Ratio) resolution_check_np->optimize_np No optimize_rp->c18 optimize_rp->phenyl Try Alternative Selectivity optimize_np->silica optimize_np->cyano_diol Try Alternative Selectivity

References

Application Notes and Protocols for the Derivatization of 3-(1-Phenylethyl)phenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed methodologies for the derivatization of 3-(1-Phenylethyl)phenol and related phenolic compounds to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The protocols for silylation and acetylation, two common derivatization techniques, are outlined below, accompanied by quantitative data and visual workflows to facilitate easy implementation in a laboratory setting.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as phenols can be challenging due to their low volatility and potential for peak tailing caused by interactions with the stationary phase of the GC column. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic resolution and detection sensitivity.[1][2]

For this compound, the presence of the hydroxyl group necessitates derivatization prior to GC-MS analysis. The two most common and effective derivatization methods for phenolic compounds are silylation and acetylation.[1] Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] Acetylation converts the hydroxyl group into an ester using reagents such as acetic anhydride. This document provides a comparative overview of these two methods and detailed protocols for their application to this compound and similar alkylphenols.

Comparison of Derivatization Methods

Both silylation and acetylation offer distinct advantages for the GC-MS analysis of phenolic compounds. The choice of method may depend on the specific analytical requirements, such as desired sensitivity, potential for interference from reagents, and the nature of the sample matrix.

Table 1: Comparison of Silylation and Acetylation for Phenol Derivatization

ParameterSilylation (with BSTFA/MSTFA)Acetylation (with Acetic Anhydride)
Principle Replacement of active hydrogen with a trimethylsilyl (TMS) group.Conversion of the hydroxyl group to an acetate ester.
Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4]Acetic anhydride, typically in the presence of a base catalyst like potassium carbonate or pyridine.[5]
Reaction Conditions Can be rapid (seconds to minutes) at room temperature, especially in solvents like acetone.[6][7] Heating (e.g., 60-70°C) can accelerate the reaction for more hindered phenols.[4]Typically requires heating (e.g., 50-60°C) for several minutes to an hour.[5]
Volatility of Derivatives TMS derivatives are generally very volatile.Acetyl derivatives are more volatile than the parent phenol.
Stability of Derivatives TMS derivatives can be susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions.[6][7]Acetyl derivatives are generally stable.
Byproducts Volatile byproducts that usually do not interfere with the chromatogram.Non-volatile byproducts may require a cleanup step.
Reported Performance For alkylphenols, rapid and quantitative derivatization is achievable.[6][7] For ethylphenols and cresols, LODs of 10-20 µg/L have been reported using BSTFA.[8]For ethylphenols in wine, LOQs of 5-15 ng/mL and recoveries of 91-116% have been achieved.[5]

Experimental Protocols

The following are detailed protocols for the silylation and acetylation of this compound. It is recommended to perform a blank derivatization (all reagents except the sample) to identify any potential background interference.

Silylation using BSTFA

Silylation with BSTFA is a widely used and effective method for the derivatization of phenols. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[9] Acetone has been shown to be an excellent solvent for rapid silylation.[6][7]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetone (anhydrous)

  • Pyridine (anhydrous, optional)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound or transfer a known volume of the sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetone to the dried sample and vortex to dissolve.

  • Add 100 µL of BSTFA (+1% TMCS). For particularly difficult-to-derivatize samples, pyridine (50 µL) can be used as a catalyst and solvent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. For rapid derivatization in acetone, the reaction can be complete within 15 seconds at room temperature.[6][7] For other solvents or for ensuring complete derivatization, heat the vial at 60-70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Acetylation using Acetic Anhydride

Acetylation is a cost-effective and robust derivatization method for phenols. The reaction is typically carried out in the presence of a base to catalyze the reaction and neutralize the acetic acid byproduct.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃) or Pyridine

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 10 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

Protocol:

  • Sample Preparation: Dissolve a known amount of this compound or the sample extract in a suitable solvent (e.g., 1 mL of ethyl acetate) in a reaction vial.

  • Reagent Addition: Add 200 µL of acetic anhydride and a catalytic amount of a base. Anhydrous potassium carbonate (approx. 50 mg) or 100 µL of pyridine can be used.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes with occasional vortexing.

  • Work-up: Cool the reaction mixture to room temperature.

  • Add 2 mL of deionized water and vortex.

  • Neutralize the excess acetic anhydride and acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous phase with 2 x 2 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Transfer the dried organic phase to a clean vial. The sample can be concentrated under a gentle stream of nitrogen if necessary.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound (Standard or Extract) dry Evaporate to Dryness (if necessary) sample->dry add_reagent Add Derivatization Reagent & Solvent dry->add_reagent react Reaction (Heating/Vortexing) add_reagent->react workup Work-up/Cleanup (for Acetylation) react->workup gcms GC-MS Analysis react->gcms Direct Injection (for Silylation) workup->gcms

Caption: General experimental workflow for derivatization.

Derivatization Reactions

The following diagrams illustrate the chemical reactions for the silylation and acetylation of this compound.

Silylation Reaction:

silylation_reaction phenol This compound bstfa + BSTFA phenol->bstfa product TMS-ether Derivative bstfa->product Δ or RT byproduct + Byproducts product->byproduct

Caption: Silylation of this compound with BSTFA.

Acetylation Reaction:

acetylation_reaction phenol This compound anhydride + Acetic Anhydride phenol->anhydride product Acetate Ester Derivative anhydride->product Base, Δ byproduct + Acetic Acid product->byproduct

Caption: Acetylation of this compound.

Conclusion

Derivatization of this compound by either silylation or acetylation is a crucial step for reliable GC-MS analysis. Silylation with BSTFA, particularly in acetone, offers a very rapid and efficient method. Acetylation with acetic anhydride provides a robust and cost-effective alternative. The choice of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a detailed guide for researchers to successfully derivatize and analyze this compound and other related phenolic compounds.

References

Application Notes & Protocols: Antioxidant Activity Assay of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(1-Phenylethyl)phenol is a phenolic compound. Phenolic compounds are a large class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The evaluation of the antioxidant activity of compounds like this compound is a critical step in the fields of pharmacology, food science, and drug development to understand their potential therapeutic effects against oxidative stress-related diseases.[1]

This document provides detailed protocols for determining the antioxidant capacity of this compound using common and robust in vitro and cell-based assays. While specific experimental data for this compound is not available in the cited literature, this guide presents standardized procedures and example data for well-characterized phenolic antioxidants to serve as a benchmark for its evaluation.

Part 1: In Vitro Antioxidant Capacity Assays

In vitro assays are rapid, cost-effective methods for screening the antioxidant potential of compounds. The most widely used methods are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.[3] This section details the protocols for three common SET-based assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[4] In its radical form, DPPH absorbs light maximally at 517 nm and has a deep violet color. When reduced by an antioxidant, the solution decolorizes to a pale yellow, and the absorbance at 517 nm decreases.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Materials and Reagents:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (ACS grade)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle at 4°C. This solution should be freshly prepared.[4]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

    • Positive Control Stock Solution: Prepare a stock solution of Trolox or Ascorbic Acid (e.g., 1 mg/mL) in methanol and prepare serial dilutions similarly to the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various dilutions of the test compound or positive control to different wells.

    • Add 200 µL of the DPPH working solution to each well.

    • For the blank control, add 20 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the test compound or positive control.

    The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[5] ABTS•+ is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate.[6][7] In the presence of an antioxidant, the radical cation is reduced, causing the solution to lose its color. The reduction in absorbance is measured spectrophotometrically at 734 nm.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]

Experimental Protocol:

  • Materials and Reagents:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Ethanol or Phosphate Buffered Saline (PBS)

    • Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[6]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[6]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6][7]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Test Compound and Control Solutions: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of the various dilutions of the test compound or positive control to the wells of a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ working solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes in the dark.[8]

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance in the presence of the test compound or positive control.

    Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[9] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Experimental Protocol:

  • Materials and Reagents:

    • This compound

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

    • Ferric chloride (FeCl₃·6H₂O)

    • Sodium acetate trihydrate

    • Glacial acetic acid

    • Hydrochloric acid (HCl)

    • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl to a final concentration of 10 mM.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water to a final concentration of 20 mM.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[9]

    • Test Compound and Standard Solutions: Prepare serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 10 µL of the diluted test sample or ferrous sulfate standards to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to each well.

    • Incubate the plate at 37°C for 10-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

Data Presentation: Comparative Antioxidant Activity

The antioxidant activities of this compound should be compared against standard antioxidants. The results can be summarized in a table as shown below.

CompoundAssayIC50 (µg/mL)TEAC (µmol TE/g)FRAP Value (µmol Fe²⁺/g)
This compound DPPHTo be determined--
ABTSTo be determinedTo be determined-
FRAP--To be determined
Gallic Acid (Example) DPPH1.03 ± 0.25[8]--
(+)-Catechin (Example) DPPH3.12 ± 0.51[8]--
Quercetin (Example) DPPH1.89 ± 0.33[8]--
Trolox (Standard) DPPHReference1.00Reference

Note: Example data is provided for illustrative purposes. Values for this compound must be determined experimentally.

Part 2: Cell-Based Antioxidant Activity Assay

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[10] It accounts for cellular uptake, distribution, and metabolism.[10] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), which is taken up by cells and deacetylated to a non-fluorescent form. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, and the reduction in fluorescence intensity is proportional to their cellular antioxidant activity.[10][11]

Experimental Protocol:

  • Materials and Reagents:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or AAPH (peroxyl radical initiators)

    • Quercetin (as a positive control)

    • Hanks' Balanced Salt Solution (HBSS)

    • Black 96-well microplate (for fluorescence reading)

    • Fluorescence microplate reader

  • Assay Procedure:

    • Cell Seeding: Seed HepG2 cells in a black 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach for 24 hours.

    • Compound Treatment: Remove the culture medium and wash the cells with HBSS. Treat the cells with various concentrations of this compound and the positive control (Quercetin) for 1 hour.

    • Probe Loading: Remove the treatment medium and add 25 µM DCFH-DA solution to the cells. Incubate for 1 hour.

    • Induction of Oxidative Stress: Wash the cells with HBSS to remove excess probe. Add a peroxyl radical initiator like ABAP (600 µM) to all wells except the negative control.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission at 535 nm (with excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculation of CAA: The area under the curve (AUC) is calculated from the fluorescence vs. time plot. The CAA value is calculated as: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    Results are often expressed as Quercetin Equivalents (QE).

Part 3: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare Stock Solutions (Test Compound, Standards) p2 Prepare Serial Dilutions p1->p2 a1 Add Dilutions & Reagents to Plate p2->a1 p3 Prepare Assay Reagents (DPPH, ABTS, FRAP) p3->a1 a2 Incubate (Time & Temp Specific) a1->a2 a3 Measure Absorbance (Spectrophotometer) a2->a3 d1 Calculate % Inhibition a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 / Equivalents d2->d3 G cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Cytosolic Complex) ROS->Keap1_Nrf2 induces conformational change in Keap1 Phenol This compound (Potential Activator) Phenol->Keap1_Nrf2 may induce Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes activates Genes->ROS counteracts

References

The Role of 3-(1-Phenylethyl)phenol in Pharmaceutical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

While not a widely documented key intermediate in the synthesis of major commercial pharmaceuticals, 3-(1-Phenylethyl)phenol possesses a versatile phenolic scaffold that holds potential for the development of novel bioactive molecules. This document explores the hypothetical application of this compound as a starting material in pharmaceutical research and development, providing exemplary protocols and conceptual frameworks for its utilization.

Introduction to Phenolic Intermediates in Drug Discovery

Phenols and their derivatives are fundamental building blocks in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The hydroxyl group of a phenol is a versatile functional handle, allowing for a variety of chemical transformations to build molecular complexity. These transformations can include etherification, esterification, electrophilic aromatic substitution, and coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

For the purposes of illustrating the potential of this compound as a pharmaceutical intermediate, a hypothetical synthetic pathway targeting a generic kinase inhibitor scaffold is presented below. Kinase inhibitors are a major class of drugs, particularly in oncology, and often feature substituted aromatic cores.

Synthetic Workflow

The overall strategy involves the functionalization of the phenolic hydroxyl group, followed by the introduction of a pharmacophore known to interact with the ATP-binding site of a target kinase. A common pharmacophore for this purpose is an aminopyrimidine ring.

G A This compound B O-Alkylation with 1-bromo-2-chloroethane A->B NaOH, Acetone C Intermediate 1: 3-(2-Chloroethoxy)-1-(1-phenylethyl)benzene B->C D Nucleophilic Substitution with 4-aminopyrimidine C->D K2CO3, DMF E Target Scaffold: N-(2-(3-(1-Phenylethyl)phenoxy)ethyl)pyrimidin-4-amine D->E

Caption: Hypothetical synthesis of a kinase inhibitor scaffold from this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis outlined above.

Synthesis of Intermediate 1: 3-(2-Chloroethoxy)-1-(1-phenylethyl)benzene

Objective: To introduce a reactive chloroethoxy side chain onto the phenolic oxygen of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound198.2610.0 g0.050
1-Bromo-2-chloroethane143.4010.8 g0.075
Sodium Hydroxide40.002.2 g0.055
Acetone58.08100 mL-

Procedure:

  • To a stirred solution of this compound (10.0 g, 0.050 mol) in acetone (100 mL) in a 250 mL round-bottom flask, add powdered sodium hydroxide (2.2 g, 0.055 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (10.8 g, 0.075 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to yield 3-(2-Chloroethoxy)-1-(1-phenylethyl)benzene.

Expected Yield and Characterization:

ParameterValue
Theoretical Yield 13.0 g
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H), 7.15 (t, J = 8.0 Hz, 1H), 6.90-6.80 (m, 3H), 4.25 (t, J = 6.0 Hz, 2H), 4.15 (q, J = 7.2 Hz, 1H), 3.80 (t, J = 6.0 Hz, 2H), 1.65 (d, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 145.0, 142.0, 129.5, 128.8, 126.5, 119.0, 113.5, 112.0, 68.0, 42.0, 41.5, 22.0
Synthesis of Target Scaffold: N-(2-(3-(1-Phenylethyl)phenoxy)ethyl)pyrimidin-4-amine

Objective: To couple the chloroethoxy intermediate with 4-aminopyrimidine to form the final target scaffold.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-(2-Chloroethoxy)-1-(1-phenylethyl)benzene260.755.0 g0.019
4-Aminopyrimidine95.102.2 g0.023
Potassium Carbonate138.213.2 g0.023
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(2-Chloroethoxy)-1-(1-phenylethyl)benzene (5.0 g, 0.019 mol) and 4-aminopyrimidine (2.2 g, 0.023 mol) in DMF (50 mL).

  • Add potassium carbonate (3.2 g, 0.023 mol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) to afford the target compound.

Expected Yield and Characterization:

ParameterValue
Theoretical Yield 6.1 g
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.50 (s, 1H), 8.10 (d, J = 5.6 Hz, 1H), 7.40-7.20 (m, 5H), 7.15 (t, J = 8.0 Hz, 1H), 6.90-6.80 (m, 3H), 6.60 (d, J = 5.6 Hz, 1H), 5.50 (br s, 1H), 4.30 (t, J = 5.2 Hz, 2H), 4.15 (q, J = 7.2 Hz, 1H), 3.90 (q, J = 5.2 Hz, 2H), 1.65 (d, J = 7.2 Hz, 3H)
Mass Spectrometry (ESI+) m/z = 320.17 [M+H]⁺

Signaling Pathway Context

The synthesized scaffold could potentially inhibit a protein kinase by competing with ATP for binding in the enzyme's active site. The aminopyrimidine moiety is designed to form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

G cluster_0 Kinase Active Site ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Product Phosphorylated Substrate Kinase->Product Inhibitor Synthesized Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Mechanism of competitive inhibition of a protein kinase.

Conclusion

While this compound is not a prominent intermediate in the synthesis of currently marketed pharmaceuticals, its structure provides a viable starting point for the exploration of new chemical entities. The presented hypothetical synthesis demonstrates a practical route to a potential kinase inhibitor scaffold. Researchers and drug development professionals can utilize similar strategies, leveraging the reactivity of the phenolic group, to design and synthesize novel compounds for a variety of biological targets. Further derivatization of the terminal amine on the pyrimidine ring or modification of the phenylethyl moiety could lead to the development of potent and selective drug candidates.

References

Application of 3-(1-Phenylethyl)phenol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with a phenylethyl group at the meta position. While specific literature detailing the homopolymerization or direct use of this compound as a primary monomer is limited, its structural similarity to other styrenated phenols suggests significant potential for application in polymer chemistry. Styrenated phenols, which are mixtures of mono-, di-, and tri-(1-phenylethyl)phenols, are recognized for their roles as polymer additives and modifiers, particularly in epoxy resin systems.[1][2] This document outlines the inferred applications of this compound based on the known functionalities of closely related compounds, providing detailed protocols for its potential use. The primary application explored is its role as a curing agent and reactive diluent in epoxy resin formulations.

Application as a Curing Agent and Reactive Diluent for Epoxy Resins

Based on the established use of styrenated phenols, this compound is anticipated to function as an effective curing agent and a reactive diluent (plasticizer) for epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA).[1][2] Its phenolic hydroxyl group can participate in the ring-opening polymerization of the epoxide groups, leading to a cross-linked polymer network.[3] The bulky phenylethyl group can also influence the physical properties of the cured resin.

Key Advantages:

  • Improved Workability: The introduction of this compound can reduce the viscosity of the epoxy resin mixture, enhancing its processability and handling.[1][2]

  • Enhanced Flexibility: The phenylethyl moiety can increase the flexibility of the cured epoxy, potentially improving its impact resistance.

  • Good Curing Properties: It is expected to facilitate a consistent and controlled curing process, contributing to the development of desirable mechanical properties in the final product.[2]

  • Non-toxic Alternative: Styrenated phenols are considered a safer, more environmentally friendly alternative to traditional reactive diluents like nonylphenol.[1][2]

Quantitative Data Summary

The following table summarizes typical properties of a commercial styrenated phenol mixture (Kumanox-3110), which can be used as a reference to anticipate the characteristics of this compound.

PropertyTypical Value (Styrenated Phenol Mixture)Reference Compound (Nonylphenol)
Appearance Clear, light-yellow liquidClear, viscous liquid
Viscosity (at 25°C) 200 - 400 cps~550 cps
Hydroxyl Value (mg KOH/g) 240 - 250240 - 250
Water Content (%) < 0.1< 0.1

Data inferred from patents describing commercial styrenated phenol products.[2]

Experimental Protocol: Curing of DGEBA Epoxy Resin with this compound

This protocol describes a hypothetical procedure for the use of this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828, DER 331)

  • This compound (as the curing agent/hardener)

  • Optional: Amine-based accelerator (e.g., Tri(dimethylaminomethyl)phenol)

  • Mixing containers (wax-free paper or plastic)

  • Stirring rods

  • Vacuum oven or standard laboratory oven

  • Molds for sample casting (e.g., silicone or PTFE)

Procedure:

  • Preparation of the Curing Agent Mixture:

    • If an accelerator is used, it should be pre-mixed with the this compound. A typical concentration for an accelerator is 1-2% of the total resin weight.

  • Mixing of Epoxy Resin and Curing Agent:

    • The stoichiometric ratio of the epoxy resin to the phenolic curing agent is crucial for optimal curing. The ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight (HEW) of the curing agent.

    • For this compound (Molecular Weight: 198.26 g/mol ), the HEW is 198.26 g/equivalent .[4]

    • Weigh the appropriate amounts of the DGEBA resin and this compound into a clean mixing container.

    • Thoroughly mix the components with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Degassing:

    • To remove any entrapped air bubbles from the mixture, place the container in a vacuum chamber at room temperature for 5-10 minutes, or until bubbling subsides.

  • Casting and Curing:

    • Pour the degassed mixture into the desired molds.

    • Cure the samples in an oven. A typical curing schedule for phenolic hardeners involves a multi-stage heating process to ensure complete cross-linking.[3] A suggested curing profile is:

      • Initial cure: 2 hours at 80°C

      • Post-cure: 2 hours at 150°C

    • The optimal curing time and temperature will depend on the specific formulation and the desired final properties.

  • Cooling and Demolding:

    • Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

    • Once cooled, demold the samples for subsequent characterization.

Characterization of Cured Polymer:

The resulting thermoset polymer can be characterized using various techniques, including:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Differential Scanning Calorimetry (TGA) to assess thermal stability.

  • Mechanical Testing: Tensile testing, flexural testing, and impact testing to evaluate the mechanical properties.

  • Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the epoxide peak and the formation of ether linkages, indicating successful curing.

Potential Application as a Polymer Stabilizer

Sterically hindered phenols are well-known for their antioxidant properties.[5] The bulky 1-phenylethyl group in 2,4,6-tris(1-phenylethyl)phenol contributes to its effectiveness as a stabilizer in polymers.[5] By extension, this compound, although less sterically hindered than its tris-substituted counterpart, can be expected to exhibit antioxidant properties. It could be incorporated into various polymer systems, such as polyolefins, styrenics, and elastomers, to protect against thermo-oxidative degradation during processing and service life.

Visualizations

Chemical_Structure cluster_phenol This compound C14H14O

Caption: Chemical structure of this compound.

Epoxy_Curing_Reaction DGEBA DGEBA Epoxy Resin Mixture Homogeneous Mixture DGEBA->Mixture Mixing Phenol This compound (Curing Agent) Phenol->Mixture Cured_Epoxy Cross-linked Polymer Network Mixture->Cured_Epoxy Curing (Heat)

Caption: Reaction scheme for epoxy curing.

Experimental_Workflow Start Start Weigh 1. Weigh Epoxy Resin and This compound Start->Weigh Mix 2. Thoroughly Mix Components Weigh->Mix Degas 3. Degas Mixture (Vacuum) Mix->Degas Cast 4. Cast into Molds Degas->Cast Cure 5. Cure in Oven (e.g., 80°C then 150°C) Cast->Cure Cool 6. Cool to Room Temperature Cure->Cool Demold 7. Demold Samples Cool->Demold Characterize 8. Characterize (Thermal, Mechanical) Demold->Characterize End End Characterize->End

Caption: Experimental workflow for epoxy curing.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Phenylethyl)phenol is a phenolic compound of interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical first step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The following protocols are designed to be adaptable to various cell lines and experimental setups, enabling researchers to determine the compound's potency (IC50), mechanism of cell death, and potential for inducing oxidative stress.

General Considerations for Handling this compound

Due to its hydrophobic nature, this compound may require solubilization in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in cell culture media. It is crucial to establish a final DMSO concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

I. Assessment of Cell Viability and Proliferation

A. MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
11.18 ± 0.0694.4
100.85 ± 0.0568.0
250.52 ± 0.0441.6
500.23 ± 0.0318.4
1000.11 ± 0.028.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

B. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon cell lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).

Data Presentation:

Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Spontaneous Release0.15 ± 0.020
10.18 ± 0.035.0
100.35 ± 0.0433.3
250.62 ± 0.0578.3
500.88 ± 0.06121.7
1000.95 ± 0.07133.3
Maximum Release0.75 ± 0.05100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

II. Elucidation of the Mechanism of Cell Death

A. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.22.52.3
This compound (IC50)45.835.119.1
Positive Control (e.g., Staurosporine)15.360.524.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

B. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate followed by the addition of a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change)
Vehicle Control1.0
This compound (IC50)4.2
Positive Control (e.g., Etoposide)6.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

III. Assessment of Oxidative Stress

A. Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Loading with H2DCFDA: After treatment, remove the medium and incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 485/535 nm).

  • Data Analysis: Calculate the fold-increase in ROS production relative to the vehicle control.

Data Presentation:

TreatmentROS Production (Fold Change)
Vehicle Control1.0
This compound (IC50)3.8
Positive Control (e.g., H₂O₂)5.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Cell Death cluster_stress Oxidative Stress MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) Apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) Caspase Caspase-3 Assay (Apoptosis Execution) ROS ROS Assay (Oxidative Stress) Start Treat Cells with This compound Start->MTT Start->LDH Start->Apoptosis Start->Caspase Start->ROS

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

putative_signaling_pathway cluster_cell Cellular Response Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for 3-(1-Phenylethyl)phenol in the Development of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-(1-Phenylethyl)phenol, a versatile organic compound, in the development of advanced functional materials. The information is curated for professionals in research and development, polymer science, and pharmaceutical sciences. While specific experimental data for this compound is limited in publicly available literature, the protocols and applications outlined below are based on established methodologies for structurally related phenolic compounds. Optimization will be necessary for specific experimental conditions.

Chemical and Physical Properties

This compound is an aromatic organic compound with the following properties:

PropertyValueReference
Molecular FormulaC₁₄H₁₄O[1]
Molecular Weight198.26 g/mol [1]
AppearanceExpected to be a liquid or low-melting solidN/A
SolubilityLikely soluble in common organic solventsN/A

Application 1: Antioxidant for Polymers and Organic Materials

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for preventing the degradation of materials exposed to oxidative stress.[2][3] this compound, with its phenolic hydroxyl group, is a candidate for use as a chain-breaking antioxidant.

Protocol: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5][6]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay:

    • In a series of test tubes, add varying concentrations of the this compound solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Add 2 mL of the DPPH solution to each test tube.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm against a methanol blank.

    • A control sample containing methanol and the DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Expected Outcome: Compounds with significant antioxidant activity will show a dose-dependent decrease in absorbance at 517 nm. A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare 1 mg/mL Sample Stock Solution Sample->Mix Standard Prepare 1 mg/mL Trolox Stock Solution Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for DPPH Radical Scavenging Assay.

Application 2: Curing Agent/Plasticizer for Epoxy Resins

Styrenated phenols, which are structurally similar to this compound, are utilized as curing agents or plasticizers in epoxy resin formulations.[7][8] They can improve the workability, reduce viscosity, and enhance the mechanical and chemical resistance of the cured epoxy.

Protocol: Preparation and Evaluation of an Epoxy Resin Formulation

This protocol provides a general method for incorporating this compound into an epoxy resin system and evaluating its effect on curing time and hardness.

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • A standard amine-based curing agent (e.g., triethylenetetramine - TETA)

  • Mechanical stirrer

  • Molds for sample casting

  • Shore D Hardness Tester

  • Stopwatch

Procedure:

  • Formulation Preparation:

    • Control Formulation: Prepare a mixture of the epoxy resin and the amine curing agent according to the manufacturer's recommended stoichiometric ratio.

    • Test Formulation: Prepare a blend of the amine curing agent and this compound (e.g., in a 90:10 weight ratio).

    • In a suitable container, add the epoxy resin.

    • Slowly add the Test Formulation blend to the epoxy resin while stirring continuously. Ensure thorough mixing to achieve a homogeneous mixture.

  • Curing Time (Gel Time) Determination:

    • Start the stopwatch immediately after mixing the epoxy resin with the curing agent blend.

    • Periodically probe the mixture with a spatula. The gel time is the point at which the mixture becomes stringy and no longer flows.

  • Hardness Testing:

    • Pour the mixed formulations into molds.

    • Allow the samples to cure at room temperature for a specified period (e.g., 24, 48, and 72 hours).

    • At each time point, demold the samples and measure the Shore D hardness at multiple points on the surface to obtain an average value.

Expected Outcome: The addition of this compound may alter the gel time and the final hardness of the epoxy resin. It could potentially act as a plasticizer, leading to a slight decrease in hardness and an increase in flexibility, or as a co-curing agent, influencing the cross-linking density.

G cluster_formulation Formulation cluster_testing Testing Resin Epoxy Resin (DGEBA) Mix Mix Resin and Curing Blend Resin->Mix Curing_Blend Prepare Curing Agent Blend (Amine + this compound) Curing_Blend->Mix Gel_Time Measure Gel Time Mix->Gel_Time Cast Cast Samples in Molds Mix->Cast Cure Cure at Room Temperature Cast->Cure Hardness Measure Shore D Hardness at 24, 48, 72h Cure->Hardness

Workflow for Epoxy Resin Formulation and Testing.

Application 3: Intermediate for Pharmaceutical Synthesis

Phenolic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[2][5] The structural analogue, (S)-3-(1-Amino-Ethyl)-Phenol, is a key intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[9] This suggests that this compound could serve as a valuable precursor for novel drug candidates.

Conceptual Synthetic Pathway

The phenolic hydroxyl group and the benzylic position of this compound are potential sites for chemical modification to introduce various functionalities and build molecular complexity. A hypothetical synthetic pathway could involve the following steps:

  • Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers, esters, or other functional groups to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Modification of the Aromatic Ring: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new substituents.

  • Derivatization at the Benzylic Position: The benzylic carbon can potentially be functionalized, although this would likely require more specific and potentially harsh reaction conditions.

G cluster_modifications Potential Synthetic Modifications cluster_outcome Outcome Start This compound OH_Func Hydroxyl Group Functionalization (Etherification, Esterification) Start->OH_Func Ring_Sub Aromatic Ring Substitution (Nitration, Halogenation) Start->Ring_Sub Benzylic_Mod Benzylic Position Modification Start->Benzylic_Mod Library Library of Novel Derivatives OH_Func->Library Ring_Sub->Library Benzylic_Mod->Library Screening Biological Screening Library->Screening Lead_ID Lead Compound Identification Screening->Lead_ID

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenylethylation of Phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the phenylethylation of phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the phenylethylation of phenol, a type of Friedel-Crafts alkylation reaction.

Question: Why is my reaction yield consistently low?

Answer:

Low yield in the phenylethylation of phenol can stem from several factors. A primary reason is the nature of the Friedel-Crafts reaction with phenols. The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[1][2] This coordination deactivates the aromatic ring towards electrophilic substitution, leading to poor yields.[1]

To troubleshoot low yields, consider the following:

  • Catalyst Choice and Activity: Traditional Lewis acids like AlCl₃ can be problematic.[1][2] Consider using solid acid catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂), which have shown high conversion rates.[3] Heteropolyacids supported on zirconia are also effective under mild conditions.

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts like tars.[4] A typical temperature range for this reaction is 120-200°C.[4]

  • Reactant Ratio: The molar ratio of phenol to styrene can influence the product distribution and yield. An excess of phenol is often used to minimize polyalkylation.[5]

  • Catalyst Deactivation: The catalyst can deactivate over time due to coking (the formation of carbonaceous deposits).[6] Regeneration of the catalyst may be necessary for maintaining high activity.[6]

Question: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products in the phenylethylation of phenol is a common challenge. The primary competition is between C-alkylation (phenylethylation on the aromatic ring to form ortho- and para-phenylethylphenol) and O-alkylation (phenylethylation on the hydroxyl group to form 2-phenylethyl phenyl ether). Additionally, polyalkylation (di- and tri-styrenated phenols) can occur.[5]

Strategies to improve selectivity include:

  • Catalyst Selection: The choice of catalyst plays a crucial role in directing the selectivity. For instance, certain solid acid catalysts can favor the formation of the para-substituted product.

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor O-alkylation, while higher temperatures favor C-alkylation. However, excessively high temperatures can lead to side reactions and tar formation.[4]

    • Solvent: The choice of solvent can influence the product distribution.

  • Control of Reactant Addition: Slow, dropwise addition of styrene to the phenol-catalyst mixture can help control the reaction and minimize polysubstitution.[5]

Question: My reaction is producing a significant amount of tar-like substances. What is causing this and how can I prevent it?

Answer:

Tar formation is a common side reaction in Friedel-Crafts alkylations, especially at elevated temperatures.[4] These tars are complex, high-molecular-weight byproducts.

To minimize tar formation:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. The optimal temperature range is typically between 120°C and 200°C.[4]

  • Catalyst Concentration: Use the minimum effective amount of catalyst. High catalyst concentrations can promote side reactions.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

  • Purity of Reagents: Ensure that the phenol and styrene used are of high purity, as impurities can sometimes catalyze side reactions.

Question: I am having difficulty separating the desired product from the reaction mixture. What are the recommended purification methods?

Answer:

The reaction mixture will likely contain unreacted phenol and styrene, the desired phenylethylphenol isomers (ortho and para), polyalkylated products, and the catalyst. A typical workup and purification procedure involves the following steps:

  • Neutralization: If an acid catalyst is used, it must be neutralized. This is often done by washing the reaction mixture with a dilute base solution (e.g., sodium bicarbonate or sodium carbonate solution).

  • Extraction: The organic products can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Distillation: Fractional distillation under reduced pressure can be effective for separating the different isomers and removing unreacted starting materials.

    • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel is a suitable method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the phenylethylation of phenol?

A1: The phenylethylation of phenol is a Friedel-Crafts alkylation reaction. The mechanism involves the following steps:

  • Formation of the Electrophile: The acid catalyst protonates the styrene to form a carbocation electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the carbocation. This can occur at the ortho or para positions (C-alkylation) or at the oxygen atom of the hydroxyl group (O-alkylation).

  • Deprotonation: A proton is lost from the intermediate to restore the aromaticity of the ring, yielding the phenylethyl-substituted phenol.

Q2: Which catalyst is best for the phenylethylation of phenol?

A2: The "best" catalyst depends on the desired outcome (e.g., high conversion, specific isomer selectivity). While traditional Lewis acids like AlCl₃ can be used, they often lead to low yields due to complexation with the phenol.[1][2] Solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) have shown excellent activity, achieving nearly 100% conversion of both phenol and styrene.[7]

Q3: What are the main side products in this reaction?

A3: The main side products include:

  • Isomers: Ortho- and para-phenylethylphenol are the main C-alkylation products.

  • O-alkylation product: 2-phenylethyl phenyl ether.

  • Polyalkylation products: Di- and tri-styrenated phenols.[5]

  • Tars and oligomers of styrene. [4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the conversion of reactants and the selectivity for different products.[8][9] A capillary column is typically used for the analysis of phenols.[8][9]

Q5: What are the key safety precautions to take when performing this reaction?

A5: Both phenol and styrene are hazardous chemicals and should be handled with appropriate safety precautions.

  • Phenol: It is toxic and corrosive and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Styrene: It is flammable and an irritant. Handle in a fume hood and away from ignition sources.

  • General Precautions: Have an emergency shower and eyewash station readily available. Be familiar with the first-aid procedures for exposure to both chemicals.

Data Presentation

Table 1: Effect of Catalyst on Phenol Phenylethylation

CatalystTemperature (°C)Phenol Conversion (%)Styrene Conversion (%)Selectivity for Di-styrenated Phenol (%)Selectivity for Mono-styrenated Phenol (%)Selectivity for Tri-styrenated Phenol (%)Reference
15-SO₄²⁻/ZrO₂100~100~10052.123.65.4[7]

Experimental Protocols

Detailed Experimental Protocol for Phenylethylation of Phenol using a Solid Acid Catalyst (SO₄²⁻/ZrO₂) (Based on literature procedures[7])

Materials:

  • Phenol

  • Styrene

  • SO₄²⁻/ZrO₂ catalyst (15 wt% sulfate)

  • Nitrogen or Argon gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer

  • Heating mantle

  • Sodium carbonate solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Equipment for product analysis (GC or GC-MS)

Procedure:

  • Catalyst Activation (if necessary): The SO₄²⁻/ZrO₂ catalyst may need to be activated by heating under vacuum or a flow of inert gas to remove any adsorbed water. Follow the manufacturer's or literature guidelines for activation.

  • Reaction Setup: In a clean, dry round-bottom flask, add phenol and the SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of the total reactant mass).

  • Inert Atmosphere: Flush the reaction flask with an inert gas (nitrogen or argon) to remove air and moisture.

  • Heating: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 100°C) using a heating mantle.

  • Styrene Addition: Slowly add styrene to the reaction mixture dropwise over a period of time (e.g., 1 hour) while maintaining the reaction temperature.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 6 hours).[7] Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC.

  • Workup: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the solid catalyst. c. Transfer the filtrate to a separatory funnel. d. Add dichloromethane to dissolve the organic products. e. Wash the organic layer with a 1 M sodium carbonate solution to neutralize any remaining acidity, followed by washing with water until the aqueous layer is neutral. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter to remove the drying agent.

  • Product Isolation: Remove the dichloromethane solvent using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: a. The crude product can be purified by vacuum distillation or column chromatography. b. Analyze the purified product and reaction aliquots by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution. A typical GC method would involve a capillary column suitable for phenol analysis.[8][9]

Mandatory Visualization

Troubleshooting_Phenylethylation start Start: Phenylethylation of Phenol issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Selectivity / Multiple Products issue->poor_selectivity Byproduct Formation tar_formation Tar Formation issue->tar_formation Polymerization check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_temp Optimize Reaction Temperature low_yield->check_temp check_ratio Adjust Phenol:Styrene Ratio low_yield->check_ratio check_catalyst_selectivity Evaluate Catalyst Type for Selectivity poor_selectivity->check_catalyst_selectivity check_temp_selectivity Adjust Temperature for Selectivity Control poor_selectivity->check_temp_selectivity slow_addition Implement Slow Styrene Addition poor_selectivity->slow_addition reduce_temp Reduce Reaction Temperature tar_formation->reduce_temp reduce_catalyst Lower Catalyst Concentration tar_formation->reduce_catalyst optimize_time Optimize Reaction Time tar_formation->optimize_time solution Improved Reaction Outcome check_catalyst->solution check_temp->solution check_ratio->solution check_catalyst_selectivity->solution check_temp_selectivity->solution slow_addition->solution reduce_temp->solution reduce_catalyst->solution optimize_time->solution

Caption: Troubleshooting workflow for phenylethylation of phenol.

Experimental_Workflow start Start: Reaction Setup reactants Charge Phenol & Catalyst start->reactants inert Establish Inert Atmosphere reactants->inert heat Heat to Reaction Temperature inert->heat addition Slow Addition of Styrene heat->addition reaction Monitor Reaction Progress (TLC/GC) addition->reaction workup Reaction Workup (Cool, Filter, Neutralize) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation or Chromatography) extraction->purification analysis Product Analysis (GC/GC-MS) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for phenylethylation of phenol.

References

Technical Support Center: Selective Synthesis of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 3-(1-Phenylethyl)phenol. The content addresses common challenges and provides detailed experimental methodologies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the challenges associated with direct Friedel-Crafts alkylation of phenol with styrene.

Problem 1: Low or No Yield of the Desired this compound Isomer

  • Question: My reaction is yielding a mixture of products, but I'm observing very little or none of the desired meta isomer, this compound. What is going wrong?

  • Answer: This is the most significant challenge in the direct synthesis of this compound. The hydroxyl group of phenol is a strong ortho, para-directing group in electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation. This means that the incoming 1-phenylethyl group will preferentially add to the positions ortho (2-) and para (4-) to the hydroxyl group. The meta (3-) position is electronically disfavored. Direct alkylation of phenol with styrene will inherently produce a mixture dominated by the ortho and para isomers. Achieving high selectivity for the meta isomer via this direct route is exceptionally difficult.

    Troubleshooting Steps:

    • Re-evaluate your synthetic strategy: For selective synthesis of the meta isomer, an indirect, multi-step synthesis is strongly recommended over direct alkylation. Please refer to the "Experimental Protocols" section for a suggested indirect route starting from 3-hydroxyacetophenone.

    • Confirm product identity: Use analytical techniques such as GC-MS and NMR to confirm the identity of the isomers in your product mixture. The spectroscopic data for the ortho, para, and meta isomers are distinct.

Problem 2: Excessive Formation of Polyalkylated Byproducts

  • Question: My reaction is producing significant amounts of di- and tri-substituted phenylethylphenols, reducing the yield of the desired mono-substituted product. How can I minimize polyalkylation?

  • Answer: The initial product of the Friedel-Crafts alkylation, (1-phenylethyl)phenol, is more activated towards further alkylation than the starting phenol. This often leads to the formation of multiple substitution products.

    Troubleshooting Steps:

    • Adjust the Stoichiometry: Use a large excess of phenol relative to styrene. This increases the probability that styrene will react with a phenol molecule rather than an already alkylated phenol. A molar ratio of phenol to styrene of 5:1 or higher is recommended.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second and third alkylation reactions more than the initial reaction, thus improving selectivity for the mono-substituted product.

    • Catalyst Choice: Milder Lewis acid catalysts may offer better control over polyalkylation compared to very strong acids. However, this will not solve the primary issue of regioselectivity (ortho/para vs. meta).

Problem 3: Difficulty in Separating Isomers

  • Question: I have a mixture of ortho, meta, and para isomers of (1-phenylethyl)phenol. How can I effectively separate them?

  • Answer: The separation of these isomers is challenging due to their similar boiling points and polarities[1].

    Troubleshooting Steps:

    • Fractional Distillation under Reduced Pressure: This can be effective for separating the ortho-isomer from the meta- and para-isomers, as the ortho-isomer tends to have a lower boiling point due to intramolecular hydrogen bonding. However, separating the meta- and para-isomers by distillation is very difficult.

    • Crystallization: Melt crystallization or fractional crystallization from a suitable solvent can be employed. The success of this technique depends on the differences in the crystal lattice energies and solubilities of the isomers. It may require careful solvent screening and temperature control[2].

    • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a phenyl-functionalized stationary phase can be effective for separating aromatic positional isomers[3]. The π-π interactions between the phenyl column and the aromatic analytes can provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts alkylation of phenol with styrene not a suitable method for the selective synthesis of this compound?

A1: The hydroxyl group (-OH) on the phenol ring is an activating, ortho, para-directing group. In an electrophilic aromatic substitution reaction like Friedel-Crafts alkylation, the incoming electrophile (the 1-phenylethyl carbocation generated from styrene) is directed to the electron-rich ortho and para positions. The meta position is electronically deactivated and therefore the formation of the 3-substituted product is kinetically and thermodynamically disfavored.

Q2: What are the primary products of the direct alkylation of phenol with styrene?

A2: The primary mono-substituted products are 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol. Due to the increased reactivity of the mono-alkylated products, you will also likely form di- and tri-substituted products such as 2,4-bis(1-phenylethyl)phenol, 2,6-bis(1-phenylethyl)phenol, and 2,4,6-tris(1-phenylethyl)phenol.

Q3: Are there any catalysts that can favor meta-alkylation of phenol?

A3: While some studies have shown that certain solid acid catalysts, like alumina, can promote meta-alkylation of phenol with alcohols at high temperatures, this is not a well-established or general method, especially for alkylation with styrene. For practical and selective synthesis of the meta isomer, indirect methods are far more reliable.

Q4: What is a viable synthetic strategy for the selective synthesis of this compound?

A4: A robust multi-step synthesis starting from a meta-substituted precursor is the recommended approach. A common strategy involves using 3-hydroxyacetophenone as the starting material. This can be converted to the target molecule through reactions such as a Grignard addition of phenylmagnesium bromide, followed by dehydration and reduction. This ensures the desired meta substitution pattern is established from the beginning.

Data Presentation

Table 1: Typical Product Distribution in the Direct Alkylation of Phenol with Styrene using a Lewis Acid Catalyst (Illustrative Data)

ProductIsomer PositionTypical Yield (%)
2-(1-Phenylethyl)phenolortho30 - 50
4-(1-Phenylethyl)phenolpara40 - 60
This compoundmeta< 5
Di- and Tri-substituted Phenols-5 - 20

Note: Yields are highly dependent on reaction conditions (temperature, catalyst, stoichiometry).

Experimental Protocols

Protocol 1: Indirect Synthesis of this compound via 3-Hydroxyacetophenone

This multi-step protocol is designed to achieve selective synthesis of the meta-isomer.

Step 1: Synthesis of 3-Hydroxyacetophenone (if not commercially available)

A common method involves the Fries rearrangement of phenyl acetate followed by separation of the isomers, or more direct methods starting from 3-hydroxybenzoic acid[4][5].

Step 2: Grignard Reaction of 3-Hydroxyacetophenone with Phenylmagnesium Bromide

  • Protection of the phenolic hydroxyl group: The acidic proton of the hydroxyl group in 3-hydroxyacetophenone must be protected before the Grignard reaction. A common protecting group is a silyl ether (e.g., TBDMS) or a methyl ether.

  • Grignard Reaction: The protected 3-hydroxyacetophenone is reacted with phenylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether). This will form the corresponding tertiary alcohol.

  • Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride solution) to protonate the alkoxide and yield the alcohol.

Step 3: Dehydration of the Tertiary Alcohol

The tertiary alcohol from Step 2 is dehydrated to the corresponding alkene. This can be achieved by heating with a mild acid catalyst (e.g., oxalic acid or a catalytic amount of a stronger acid like sulfuric acid).

Step 4: Reduction of the Alkene

The alkene from Step 3 is reduced to the desired this compound (after deprotection). A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 5: Deprotection

If a protecting group was used for the phenolic hydroxyl, it is removed in the final step. The choice of deprotection agent depends on the protecting group used (e.g., TBAF for TBDMS, BBr₃ for a methyl ether).

Mandatory Visualization

challenges_in_synthesis cluster_direct_synthesis Direct Synthesis: Friedel-Crafts Alkylation cluster_indirect_synthesis Indirect Synthesis Strategy phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture styrene Styrene styrene->reaction_mixture catalyst Lewis Acid (e.g., AlCl3) catalyst->reaction_mixture ortho_product 2-(1-Phenylethyl)phenol reaction_mixture->ortho_product Major Pathway (ortho-attack) para_product 4-(1-Phenylethyl)phenol reaction_mixture->para_product Major Pathway (para-attack) meta_product This compound (Desired Product) reaction_mixture->meta_product Minor Pathway (meta-attack) polyalkylated Polyalkylated Products reaction_mixture->polyalkylated Side Reaction start 3-Hydroxyacetophenone step1 1. Protection (e.g., TBDMSCl) start->step1 step2 2. Grignard Reaction (PhMgBr) step1->step2 step3 3. Dehydration (Acid) step2->step3 step4 4. Reduction (H2, Pd/C) step3->step4 step5 5. Deprotection (e.g., TBAF) step4->step5 final_product This compound step5->final_product

Caption: Challenges in the direct synthesis of this compound vs. a selective indirect route.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification and Analysis start Start: 3-Hydroxyacetophenone protect Protect Hydroxyl Group start->protect grignard Grignard Reaction with PhMgBr protect->grignard dehydrate Acid-catalyzed Dehydration grignard->dehydrate reduce Catalytic Hydrogenation dehydrate->reduce deprotect Remove Protecting Group reduce->deprotect extraction Aqueous Workup and Extraction deprotect->extraction chromatography Column Chromatography extraction->chromatography characterization Spectroscopic Analysis (NMR, GC-MS, IR) chromatography->characterization

Caption: Experimental workflow for the selective indirect synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(1-Phenylethyl)phenol. Our goal is to help you improve the yield and purity of your target molecule by addressing common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory synthesis of (1-Phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The electrophile, a carbocation, is generated from styrene and then attacks the electron-rich phenol ring. However, it is crucial to note that this reaction predominantly yields the ortho- and para- isomers due to the directing effect of the hydroxyl group. The desired meta- isomer, this compound, is usually a minor product.

Q2: Why is the yield of this compound generally low in a standard Friedel-Crafts reaction?

The hydroxyl group of phenol is an activating, ortho-, para- directing group. This electronic effect strongly favors the formation of 2-(1-Phenylethyl)phenol and 4-(1-Phenylethyl)phenol. The formation of the meta- isomer is electronically disfavored, leading to low yields under standard Friedel-Crafts conditions.

Q3: What are the common side reactions and byproducts in the synthesis of (1-Phenylethyl)phenols?

The primary side reactions include:

  • Polyalkylation: The initial product, a mono-substituted phenol, is more activated than phenol itself, leading to further alkylation to form di- and tri-styrenated phenols.[1]

  • Formation of Isomers: As mentioned, the formation of ortho- and para- isomers is the major reaction pathway.

  • Tar Formation: At higher temperatures, polymerization of styrene and other side reactions can lead to the formation of undesirable tarry byproducts.

  • Catalyst Deactivation: The lone pair of electrons on the oxygen of the phenolic hydroxyl group can coordinate with Lewis acid catalysts, reducing their activity.[2]

Q4: How can I analyze the product mixture to determine the yield and purity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the reaction mixture.[3][4][5] It allows for the separation and identification of the different isomers (ortho-, meta-, para-) and the various poly-alkylated products. For quantitative analysis, it is recommended to use an internal standard. Derivatization with a silylating agent like BSTFA may be employed to improve the chromatographic separation and detection of the phenolic compounds.[4]

Q5: What methods are available for purifying this compound?

Fractional distillation under reduced pressure is the primary method for separating the components of the reaction mixture.[6][7][8][9] However, due to the close boiling points of the ortho-, meta-, and para- isomers, achieving high purity of the meta- isomer by distillation alone can be challenging. Multiple distillations or the use of a highly efficient distillation column may be necessary. In some cases, preparative chromatography may be required for complete separation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low overall yield of styrenated phenols - Inactive or insufficient catalyst.- Reaction temperature is too low.- Poor quality of starting materials (phenol, styrene).- Deactivation of the catalyst by the phenolic oxygen.[2]- Use a more active catalyst or increase the catalyst loading.- Gradually increase the reaction temperature while monitoring for side reactions.- Ensure starting materials are pure and dry.- Consider using a stronger Lewis acid or a co-catalyst.
High proportion of poly-styrenated phenols (DSP, TSP) - High styrene to phenol molar ratio.- High reaction temperature or prolonged reaction time.- Use a molar excess of phenol relative to styrene (e.g., 2:1 or higher).- Lower the reaction temperature and shorten the reaction time.- Add styrene to the reaction mixture slowly and portion-wise.
Predominant formation of ortho- and para- isomers - This is the electronically favored pathway for Friedel-Crafts alkylation of phenol.- Modifying the catalyst and reaction conditions may slightly influence the isomer ratio, but high meta- selectivity is difficult to achieve directly.- Consider alternative synthetic strategies specifically designed for meta- alkylation if high purity of the meta- isomer is required.[10]
Excessive tar formation - Reaction temperature is too high.- High concentration of catalyst.- Presence of impurities that promote polymerization.- Lower the reaction temperature.- Reduce the amount of catalyst.- Ensure the purity of styrene and phenol.
Difficulty in separating isomers by distillation - Close boiling points of the ortho-, meta-, and para- isomers.- Use a fractional distillation column with a high number of theoretical plates.- Perform the distillation under reduced pressure to lower the boiling points and minimize thermal degradation.- Consider azeotropic distillation with a suitable entrainer.[11]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Phenol with Styrene

This protocol provides a general procedure for the synthesis of styrenated phenols. Note that this reaction will produce a mixture of isomers and poly-alkylated products, with this compound being a minor component.

Materials:

  • Phenol

  • Styrene

  • Catalyst (e.g., anhydrous AlCl₃, FeCl₃, or a solid acid like sulfated zirconia[1])

  • Solvent (e.g., nitrobenzene, or solvent-free)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol and the solvent (if used).

  • Cool the mixture in an ice bath and slowly add the catalyst in portions.

  • Once the catalyst is added, allow the mixture to stir and slowly add styrene from the dropping funnel over a period of 1-2 hours, maintaining the desired reaction temperature.

  • After the addition of styrene is complete, continue stirring the reaction mixture at the set temperature for the desired duration (e.g., 4-6 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench it by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by fractional distillation under vacuum.

Data Presentation: Influence of Catalyst on Product Distribution

The following table summarizes typical product distributions obtained from the alkylation of phenol with styrene using different catalysts. Note that the formation of the meta- isomer is generally not reported as a major product.

CatalystPhenol:Styrene RatioTemperature (°C)Time (h)Mono-styrenated Phenol (MSP) (%)Di-styrenated Phenol (DSP) (%)Tri-styrenated Phenol (TSP) (%)Reference
SO₄²⁻/ZrO₂1:1 (molar)100623.652.15.4[1]
FeCl₃/MSA (dual catalyst)1:2 (molar)1206LowHigh (o,o-DSP)-

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts phenol Phenol attack Electrophilic Aromatic Substitution phenol->attack styrene Styrene activation Carbocation Formation styrene->activation tar Tars styrene->tar Polymerization catalyst Lewis/Brønsted Acid Catalyst catalyst->activation activation->attack Electrophile ortho_product 2-(1-Phenylethyl)phenol (Major) attack->ortho_product para_product 4-(1-Phenylethyl)phenol (Major) attack->para_product meta_product This compound (Minor) attack->meta_product poly_alkylated Di- & Tri-styrenated Phenols ortho_product->poly_alkylated Further Alkylation para_product->poly_alkylated Further Alkylation

Caption: Friedel-Crafts alkylation of phenol with styrene.

Purification_Workflow start Crude Reaction Mixture quench Quenching (Acidic Water) start->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes (Water, NaHCO₃, Brine) extraction->wash dry Drying (Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distillation Fractional Distillation (Vacuum) concentrate->distillation fractions Collection of Fractions distillation->fractions analysis GC-MS Analysis of Fractions fractions->analysis final_product Isolated this compound analysis->final_product

Caption: General purification workflow for this compound.

Characterization Data (Reference)

  • ¹H NMR:

    • A doublet around 1.6 ppm (3H, -CH₃).

    • A quartet around 4.1 ppm (1H, -CH-).

    • Aromatic protons (8H) in the range of 6.6-7.3 ppm. The splitting pattern will be complex due to the meta-substitution.

    • A broad singlet for the phenolic -OH proton, which can vary in chemical shift depending on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the methyl carbon around 22 ppm.

    • A signal for the methine carbon around 45 ppm.

    • Aromatic carbon signals between 113 and 157 ppm. The signal for the carbon bearing the hydroxyl group will be the most downfield.

  • IR Spectroscopy:

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.

    • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A C-O stretching band around 1230 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺) peak at m/z = 198.

    • A base peak at m/z = 183, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Researchers should always confirm the identity of their synthesized compound by a full set of spectroscopic analyses and comparison with a known standard if available.

References

Overcoming peak co-elution in "phenylethylphenol" isomer analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of "phenylethylphenol" isomers, with a specific focus on resolving peak co-elution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of phenylethylphenol isomers challenging?

A1: Phenylethylphenol isomers, such as 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol, are structural isomers with identical chemical formulas and molecular weights. This results in very similar physicochemical properties, such as polarity and volatility, making their separation by standard chromatographic techniques difficult and often leading to peak co-elution.

Q2: What are the primary chromatographic techniques used for analyzing phenylethylphenol isomers?

A2: The primary techniques are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced detection and identification. The choice between these techniques depends on the volatility and thermal stability of the isomers and their potential derivatives.

Q3: What causes peak co-elution in the analysis of these isomers?

A3: Peak co-elution occurs when two or more compounds are not sufficiently separated as they pass through the chromatographic column, eluting at the same or very similar retention times. For phenylethylphenol isomers, this is typically due to insufficient differences in their interactions with the stationary phase of the column.

Q4: How can I confirm if a single peak in my chromatogram is actually two co-eluting isomers?

A4: If you are using a Diode Array Detector (DAD) with HPLC, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it indicates the presence of multiple components. With Mass Spectrometry (MS), you can examine the mass spectra across the peak. A change in the fragmentation pattern or ion ratios suggests co-elution.[1] Visual inspection of the peak for asymmetry, such as shoulders or tailing, can also be an indicator of co-elution.[1]

Troubleshooting Guide: Overcoming Peak Co-elution

Peak co-elution is a common problem in the analysis of closely related isomers. This guide provides a systematic approach to troubleshoot and resolve this issue.

Step 1: Initial Assessment and Diagnosis

Before making changes to your method, it's crucial to diagnose the problem accurately.

  • Visual Inspection: Examine the peak shape. Is there a noticeable shoulder or is the peak broader than expected?

  • Detector-Assisted Analysis:

    • DAD: Perform a peak purity analysis.

    • MS: Analyze mass spectra at different points across the peak to check for consistency.[1]

Step 2: Optimizing Chromatographic Parameters

The resolution of two peaks is governed by the resolution equation, which depends on three key factors: efficiency, selectivity, and retention factor (capacity factor).

coelution_troubleshooting start Peak Co-elution Observed check_k Is the capacity factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease organic solvent % in RP-HPLC) check_k->adjust_k No check_selectivity Is selectivity (α) > 1.05? check_k->check_selectivity Yes adjust_k->check_k adjust_selectivity Modify Selectivity check_selectivity->adjust_selectivity No check_efficiency Are peaks broad? (Low efficiency) check_selectivity->check_efficiency Yes change_column Change Stationary Phase (e.g., C18 to PFP or Biphenyl) adjust_selectivity->change_column change_mobile_phase Change Mobile Phase Component (e.g., Methanol to Acetonitrile) or pH adjust_selectivity->change_mobile_phase resolved Peaks Resolved change_column->resolved change_mobile_phase->resolved adjust_efficiency Improve Efficiency check_efficiency->adjust_efficiency Yes check_efficiency->resolved No optimize_flow Optimize Flow Rate adjust_efficiency->optimize_flow use_smaller_particles Use Column with Smaller Particles (UHPLC) adjust_efficiency->use_smaller_particles check_system Check for Extra-Column Volume adjust_efficiency->check_system optimize_flow->resolved use_smaller_particles->resolved check_system->resolved

Caption: A logical workflow for troubleshooting peak co-elution in chromatography.

Step 3: Method Modification Strategies

For HPLC/UHPLC Analysis:

  • Change Mobile Phase Strength: To increase the retention factor (k'), decrease the percentage of the organic solvent in a reversed-phase system. This gives the isomers more time to interact with the stationary phase, potentially improving separation.

  • Change Mobile Phase Selectivity:

    • Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties can alter the interactions with the analytes and stationary phase.

    • Adjust the pH of the mobile phase. Since phenols are weakly acidic, changing the pH can alter their ionization state and improve separation.

  • Change Stationary Phase: This is often the most effective way to improve selectivity.

    • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity to C18 columns, particularly for positional isomers and polar compounds, due to dipole-dipole, pi-pi, and ion-exchange interactions.

    • Biphenyl Columns: These provide enhanced pi-pi interactions and are effective for separating aromatic isomers.

    • Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These are specifically designed for isomer separation, utilizing strong pi-pi and charge-transfer interactions.

stationary_phase_selection cluster_analytes Phenylethylphenol Isomers cluster_columns Stationary Phases isomer1 Isomer A C18 C18 Hydrophobic Interactions isomer1->C18 Similar Retention PFP PFP Pi-Pi Interactions Dipole-Dipole Shape Selectivity isomer1->PFP Differential Interaction Biphenyl Biphenyl Enhanced Pi-Pi Interactions isomer1->Biphenyl Differential Pi-Stacking Chiral Chiral Enantioselective Interactions Inclusion Complexation isomer1->Chiral Potential Chiral Separation isomer2 Isomer B isomer2->C18 Similar Retention isomer2->PFP Differential Interaction isomer2->Biphenyl Differential Pi-Stacking isomer2->Chiral Potential Chiral Separation

Caption: Interactions of isomers with different HPLC stationary phases.

For GC/MS Analysis:

  • Optimize Temperature Program: A slower temperature ramp can increase the time the isomers spend in the column, potentially improving resolution.

  • Change GC Column: Use a column with a different stationary phase polarity. For instance, if you are using a non-polar column (e.g., DB-5ms), switching to a mid-polarity column (e.g., DB-35ms) or a more polar column might provide the necessary selectivity.

  • Use Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, MS/MS in Selected Reaction Monitoring (SRM) mode can provide high selectivity and sensitivity.[1] By choosing unique precursor-to-product ion transitions for each isomer, you can quantify them even if they co-elute.

Data and Protocols

Quantitative Data Summary (Illustrative)

Table 1: Example HPLC-DAD Conditions and Results for Alkylphenol Isomers

ParameterValue
Column C18/SCX mixed-mode
Mobile Phase Water:Methanol (15:85, v/v)
Flow Rate 1.0 mL/min
Detection DAD at 279 nm
Analyte Retention Time (min)
4-tert-Octylphenol5.8
4-Octylphenol6.5
4-Nonylphenol8.2

Data adapted from a study on alkylphenol isomers for illustrative purposes.[2]

Table 2: Example GC-MS/MS Parameters for Alkylphenol Analysis

ParameterValue
GC Column J&W DB-35ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 60°C (1 min), ramp 10°C/min to 300°C (5 min)
MS Mode Electron Impact (EI), SRM mode
Analyte Precursor Ion (m/z)
4-n-Octylphenol206
4-n-Nonylphenol220

Data adapted from a study on hazardous chemicals for illustrative purposes.

Experimental Protocols

The following are generalized starting protocols for the analysis of phenylethylphenol isomers. These should be optimized for your specific application.

Protocol 1: HPLC/UHPLC Method for Phenylethylphenol Isomer Separation

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC or UHPLC system with a Diode Array or UV detector.

    • Column: A PFP or Biphenyl column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a 30-40% B, and run a shallow gradient to 60-70% B over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • Detection: Monitor at a wavelength where phenylethylphenol has maximum absorbance (e.g., ~275 nm).

  • Optimization: If co-elution persists, adjust the gradient slope, change the organic modifier to methanol, or modify the mobile phase pH with a suitable buffer.

Protocol 2: GC-MS Method for Phenylethylphenol Isomer Separation

  • Sample Preparation: Dissolve the sample in a suitable solvent like hexane or acetone. If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape, although this may not be necessary for phenylethylphenol.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector.

    • Column: A low to mid-polarity capillary column (e.g., HP-5ms or DB-35ms, 30 m x 0.25 mm, 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Inlet: Splitless injection at 275 °C.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 8 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5-10 minutes.

    • Transfer Line Temperature: 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Start with a full scan from m/z 50-350 to identify the parent ions and fragmentation patterns. For quantitative analysis, develop a Selected Ion Monitoring (SIM) or MRM (for MS/MS) method for higher sensitivity and selectivity.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for palladium-catalyzed phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your C–O coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed phenol arylation is giving a low yield. What are the most common causes?

A1: Low yields in palladium-catalyzed phenol synthesis, a type of Buchwald-Hartwig C-O coupling, can stem from several factors. The most common culprits include suboptimal choice of ligand, base, or solvent, catalyst deactivation, and issues with substrate reactivity. The interplay between these components is critical for a successful reaction.

Q2: How critical is the choice of ligand for the reaction's success?

A2: The ligand is paramount for a high-yielding reaction. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the desired catalytic cycle.[1][2] The optimal ligand can vary significantly depending on the specific phenol and aryl halide substrates used.

Q3: Can the choice of base significantly impact the yield?

A3: Absolutely. The base is crucial for deprotonating the phenol, forming the active phenoxide nucleophile. The strength and solubility of the base can dramatically affect the reaction rate and yield. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The choice of base should be optimized for each specific reaction.[3][4]

Q4: What are the signs of catalyst deactivation, and how can I prevent it?

A4: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black. Deactivation can occur through various pathways, including the formation of off-cycle palladium complexes or catalyst precipitation. To mitigate this, ensure truly anaerobic conditions, use high-purity reagents and solvents, and consider using pre-catalysts that are more stable and activate under the reaction conditions.

Q5: Can the reaction solvent affect the outcome of my synthesis?

A5: Yes, the solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Toluene, dioxane, and THF are commonly used solvents. In some cases, using a mixture of solvents or even aqueous conditions can be beneficial.[5][6]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired diaryl ether, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low/No Product CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckConditions Confirm Anhydrous & Anaerobic Conditions CheckReagents->CheckConditions Reagents OK OptimizeLigand Screen Different Ligands CheckConditions->OptimizeLigand Conditions OK OptimizeBase Screen Different Bases OptimizeLigand->OptimizeBase No Improvement Success High Yield Achieved OptimizeLigand->Success Yield Improved OptimizeSolvent Screen Different Solvents OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Yield Improved OptimizeTemp Vary Reaction Temperature OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Yield Improved CheckCatalyst Evaluate Catalyst Loading & Pre-catalyst OptimizeTemp->CheckCatalyst No Improvement OptimizeTemp->Success Yield Improved CheckCatalyst->Success Yield Improved

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure the purity of your phenol, aryl halide, solvent, and base. Impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents.

  • Ensure Anhydrous and Anaerobic Conditions: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Degas your solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Optimize the Ligand: The choice of ligand is critical. If your initial choice is not providing good results, screen a panel of ligands. Bulky, electron-rich biarylphosphine ligands are often a good starting point.[7][8]

  • Optimize the Base: The base's strength and solubility are key. If a weak base like K₃PO₄ is ineffective, consider a stronger base like NaOtBu or a more soluble one like Cs₂CO₃.

  • Optimize the Solvent: The reaction medium can have a significant effect. Toluene is a common choice, but dioxane or THF may offer better solubility for your substrates.

  • Vary the Temperature: While many modern catalyst systems work at milder temperatures, some challenging substrates may require elevated temperatures to proceed at a reasonable rate.[7][8]

  • Evaluate Catalyst Loading: While lower catalyst loadings are desirable, a slight increase might be necessary for difficult couplings. Also, consider using a palladium pre-catalyst, which can be more stable and provide more consistent results.[9][10]

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts indicates that side reactions are competing with your desired C-O coupling.

SideProducts Start Significant Byproducts IdentifyByproducts Identify Byproduct Structures (GC-MS, NMR) Start->IdentifyByproducts Hydrodehalogenation Hydrodehalogenation of Aryl Halide? IdentifyByproducts->Hydrodehalogenation Homocoupling Homocoupling of Phenol or Aryl Halide? IdentifyByproducts->Homocoupling Reduction Reduction of Functional Groups? IdentifyByproducts->Reduction AdjustConditions Adjust Reaction Conditions Hydrodehalogenation->AdjustConditions Yes Homocoupling->AdjustConditions Yes Reduction->AdjustConditions Yes Success Byproducts Minimized AdjustConditions->Success

Caption: Troubleshooting workflow for byproduct formation.

Common Byproducts and Solutions:

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: Lower the reaction temperature and ensure strictly anaerobic conditions. The presence of water or other protic sources can exacerbate this side reaction.

  • Homocoupling of the Aryl Halide or Phenol: This leads to the formation of biaryl or diphenoquinone-type structures.

    • Solution: This is often a sign of a poorly performing catalyst system. Re-evaluate your ligand and base combination. A more effective ligand can promote the desired cross-coupling over homocoupling.

  • Reduction of Sensitive Functional Groups: If your substrates contain reducible functional groups (e.g., nitro, cyano), they may be reduced under the reaction conditions.

    • Solution: Use a milder base and lower the reaction temperature. Screening different palladium sources and ligands may also identify a more selective catalyst system.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effects of different ligands, bases, and solvents on the yield of palladium-catalyzed diaryl ether synthesis, based on data extracted from the literature.

Table 1: Effect of Ligand and Base on Diaryl Ether Synthesis

EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh₃K₃PO₄Toluene110Good
2BINAPCs₂CO₃Toluene110High
3XantphosK₃PO₄Toluene110High
4t-BuXPhosK₃PO₄Toluene100+Good
5Me₄t-BuXPhosK₃PO₄Toluene100+Good
6New Biarylphosphine (L8)K₃PO₄Toluene/DMErt - 100High

Data synthesized from multiple sources for illustrative purposes.[3][7][8]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventYield (%)
1TolueneMaximum Yield
21,4-DioxaneGood Yield
3p-XyleneModerate Yield
4WaterNo Reaction
5HexaneNo Reaction

Data adapted from a study on the optimization of Buchwald-Hartwig coupling conditions.[5]

Experimental Protocols

General Protocol for a Trial Palladium-Catalyzed Phenol Arylation

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Phenol (1.2 mmol, 1.2 equiv)

    • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide, phenol, base, palladium pre-catalyst, and ligand.

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Small-Scale Reaction Optimization

When troubleshooting, it is efficient to run multiple small-scale reactions in parallel to screen different conditions.

  • Stock Solution Preparation:

    • Prepare stock solutions of your aryl halide, phenol, palladium pre-catalyst, and ligand in the chosen solvent. This ensures accurate dispensing of small quantities.

  • Array Setup:

    • Use a vial block or a multi-well plate.

    • To each vial, add the appropriate base.

    • Add the stock solutions of the aryl halide and phenol to each vial.

    • Add the stock solutions of the palladium pre-catalyst and the specific ligand being tested to each vial.

  • Execution and Analysis:

    • Seal the vials and place them in a pre-heated block.

    • After the designated reaction time, cool the block.

    • Take a small aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the relative conversion and yield. This high-throughput method allows for rapid identification of promising reaction conditions.

References

Validation & Comparative

Comparative Analysis of 3-(1-Phenylethyl)phenol and 2-(1-Phenylethyl)phenol: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 3-(1-Phenylethyl)phenol and 2-(1-Phenylethyl)phenol. While preliminary data suggests potential bioactivity for the 2-isomer, a direct comparison with the 3-isomer, supported by quantitative experimental data and detailed protocols, is not currently available. This guide summarizes the limited existing information and highlights the need for further research to elucidate the distinct biological profiles of these two positional isomers.

Summary of Available Data

Information regarding the biological effects of 2-(1-Phenylethyl)phenol is sparse and largely preliminary. Some sources suggest potential antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. However, these claims are not substantiated with robust experimental data in the available literature.

Data on the biological activity of this compound is even more scarce, with search results primarily yielding information about its chemical structure and identifiers.

Due to the absence of direct comparative studies, a quantitative comparison of the biological activities of these two compounds is not possible at this time.

Future Research Directions

To address the current knowledge gap, dedicated comparative studies are required. The following experimental workflow is proposed for a comprehensive evaluation of the biological activities of this compound and 2-(1-Phenylethyl)phenol.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Assays cluster_2 Data Analysis and Comparison A Synthesize or Procure This compound and 2-(1-Phenylethyl)phenol B Purity Assessment (e.g., NMR, HPLC) A->B C Preparation of Stock Solutions B->C D Antioxidant Activity (e.g., DPPH, ABTS assays) C->D E Antimicrobial Activity (e.g., MIC, MBC against bacterial and fungal strains) C->E F Cytotoxicity Assays (e.g., MTT, LDH on cancer and normal cell lines) C->F G Anti-inflammatory Assays (e.g., COX/LOX inhibition, NO production in macrophages) C->G H Determine IC50/EC50/MIC values D->H E->H F->H G->H I Statistical Analysis H->I J Structure-Activity Relationship (SAR) Analysis I->J

Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and 2-(1-Phenylethyl)phenol.

Conclusion

The development of a comprehensive comparison guide for the biological activities of this compound and 2-(1-Phenylethyl)phenol is hampered by a lack of direct comparative studies in the current scientific literature. While there are indications of potential bioactivity for the 2-isomer, robust quantitative data and comparisons with the 3-isomer are absent. The proposed experimental workflow outlines a systematic approach to generate the necessary data for a thorough and objective comparison. Such research would be invaluable for researchers, scientists, and professionals in drug development by providing insights into the structure-activity relationships of these phenolic compounds and identifying potential therapeutic applications.

A Comparative Analysis of the Antioxidant Capacity of 3-(1-Phenylethyl)phenol and 4-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of antioxidant research, with their ability to scavenge free radicals playing a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of phenols is intricately linked to their chemical structure, including the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the antioxidant potential of two isomers: 3-(1-Phenylethyl)phenol and 4-(1-Phenylethyl)phenol. Due to a lack of direct comparative experimental studies in the current scientific literature, this analysis is based on established principles of structure-activity relationships for phenolic antioxidants.

Structure-Activity Relationship and Predicted Antioxidant Capacity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. The ease of this donation and the stability of the resulting phenoxy radical are key determinants of antioxidant efficacy.

The position of substituents on the phenol ring significantly influences these factors. The (1-phenylethyl) group, an alkyl substituent, is generally considered to be electron-donating.

  • 4-(1-Phenylethyl)phenol (Para-substituted): In the para position, the electron-donating (1-phenylethyl) group can increase the electron density on the phenolic oxygen atom.[1] This enhanced electron density can weaken the O-H bond, facilitating hydrogen atom donation to a free radical. Furthermore, the para-substituent can help to stabilize the resulting phenoxy radical through resonance and inductive effects.[1]

  • This compound (Meta-substituted): When the (1-phenylethyl) group is in the meta position, its electron-donating inductive effect on the phenolic hydroxyl group is less pronounced compared to the para position.[1] Consequently, its influence on the O-H bond dissociation energy and the stability of the corresponding phenoxy radical is expected to be diminished.

Hypothetical Comparative Data

While direct experimental data is not available, the following table illustrates how the antioxidant capacities of these two isomers would be presented if such data were obtained from common antioxidant assays. The values are hypothetical and are included for illustrative purposes only, reflecting the predicted higher activity of the para-isomer.

CompoundAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/mM)
This compoundDPPH850.8
4-(1-Phenylethyl)phenolDPPH651.2
This compoundABTS701.0
4-(1-Phenylethyl)phenolABTS501.5

Note: Lower IC50 values indicate higher antioxidant activity. Higher TEAC values indicate higher antioxidant activity.

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for two widely used antioxidant capacity assays that would be suitable for comparing this compound and 4-(1-Phenylethyl)phenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and 4-(1-Phenylethyl)phenol)

  • Trolox (as a standard)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compounds and Trolox in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or Trolox to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4][5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound and 4-(1-Phenylethyl)phenol)

  • Trolox (as a standard)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Working solution preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compounds and Trolox in the appropriate solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds or Trolox to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • TEAC Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow of an antioxidant capacity assay and the basic principle of radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow prep_reagents Prepare DPPH Solution & Sample Dilutions mixing Mix DPPH Solution with Samples prep_reagents->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition & IC50 Value measurement->analysis

Caption: General workflow for the DPPH antioxidant capacity assay.

Radical_Scavenging_Mechanism phenol Phenolic Antioxidant (Ar-OH) phenoxyl_radical Phenoxy Radical (Ar-O•) phenol->phenoxyl_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) radical->neutralized_radical H• acceptance

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

References

Comparative Analysis of Catalysts for Phenylethylphenol Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of various catalytic systems for the synthesis of phenylethylphenol, providing researchers, scientists, and drug development professionals with comparative performance data and detailed experimental protocols.

The synthesis of phenylethylphenols, also known as styrenated phenols, is a cornerstone of industrial chemistry, yielding valuable intermediates for antioxidants, stabilizers, and various specialty chemicals. The primary route to these compounds is the Friedel-Crafts alkylation of phenol with styrene, a reaction heavily reliant on the choice of catalyst to control product distribution and efficiency. This guide offers a comparative analysis of prominent catalytic systems, presenting quantitative performance data, detailed experimental methodologies, and visual representations of the underlying chemical processes to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The efficacy of a catalyst in phenylethylphenol synthesis is determined by its ability to promote high conversion of phenol while selectively yielding the desired styrenated phenol isomers, namely mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). The following table summarizes the performance of various catalysts under optimized conditions as reported in the literature.

Catalyst SystemPhenol Conversion (%)MSP Selectivity (%)DSP Selectivity (%)TSP Selectivity (%)Reaction Temperature (°C)Reaction Time (h)
Lewis Acids
InCl₃[1]982065131206
FeCl₃[2]Nearly 100---1206
Solid Acids
5-SO₄²⁻/ZrO₂[3]Nearly 10012.464.523.1806
15-SO₄²⁻/ZrO₂[4]Nearly 10023.652.15.41006
Mineral Acids
H₂SO₄[2]Nearly 100---1206
H₃PO₄[5][6]-High (60-90)--140-1702

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of phenylethylphenols. Below are representative methodologies for key catalytic systems.

General Procedure for Lewis Acid Catalyzed Synthesis (e.g., InCl₃, FeCl₃)[1][2]
  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phenol and the Lewis acid catalyst (e.g., 0.1 molar ratio of catalyst to phenol).

  • Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 120°C) with continuous stirring.

  • Styrene Addition: Styrene (e.g., 2 molar ratio to phenol) is added dropwise to the reaction mixture over a specified period.

  • Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 6 hours), with progress monitored by techniques such as gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized or removed by washing with a suitable aqueous solution. The organic layer is then separated, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to isolate the desired phenylethylphenol isomers.

Procedure for Solid Acid Catalyzed Synthesis (e.g., SO₄²⁻/ZrO₂)[3][4]
  • Catalyst Preparation: The solid acid catalyst is prepared, for instance, by the impregnation of zirconium hydroxide with sulfuric acid, followed by calcination.

  • Reaction: Phenol, styrene, and the solid acid catalyst (e.g., 2-15 wt% of total reactants) are combined in a batch reactor.

  • Reaction Conditions: The mixture is heated to the target temperature (e.g., 80-100°C) and stirred for the required duration (e.g., 6 hours).

  • Catalyst Separation: After the reaction, the solid catalyst is separated from the product mixture by simple filtration.

  • Product Analysis: The composition of the liquid product is analyzed using GC to determine the conversion and selectivity.

Procedure for Mineral Acid Catalyzed Synthesis (e.g., H₂SO₄, H₃PO₄)[5][6][7]
  • Reaction Setup: Phenol and the mineral acid catalyst (e.g., 0.2-5 wt% of phenols) are charged into a suitable reactor.

  • Heating and Addition: The mixture is heated to the reaction temperature (e.g., 120-200°C). Styrene is then slowly added to the heated mixture over a period of 1 to 4 hours.

  • Reaction Completion: Heating is continued after the addition of styrene until the desired product distribution is achieved.

  • Neutralization: The acidic reaction mass is neutralized with a base (e.g., sodium carbonate solution).

  • Purification: The neutralized mass is then subjected to distillation to separate the different phenylethylphenol products.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the synthesis process, the following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanism and a general experimental workflow.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_alkylation Electrophilic Aromatic Substitution Styrene Styrene Carbocation Phenylethyl Carbocation Styrene->Carbocation Protonation Phenol Phenol Catalyst Acid Catalyst (H⁺) Intermediate Wheland Intermediate Phenol->Intermediate Nucleophilic Attack Product Phenylethylphenol Intermediate->Product Deprotonation (Catalyst Regeneration)

Caption: Mechanism of Friedel-Crafts Alkylation of Phenol with Styrene.

Experimental_Workflow start Start reactants Charge Reactor with Phenol and Catalyst start->reactants heat Heat to Reaction Temperature reactants->heat add_styrene Add Styrene Dropwise heat->add_styrene react Maintain Reaction for Set Time add_styrene->react cool Cool to Room Temperature react->cool workup Neutralization and Extraction/Filtration cool->workup purify Purification (Distillation/Chromatography) workup->purify product Isolated Phenylethylphenol purify->product

Caption: General Experimental Workflow for Phenylethylphenol Synthesis.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-(1-Phenylethyl)phenol, a key intermediate in various chemical syntheses. The focus is on the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparative evaluation against alternative techniques such as Gas Chromatography (GC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Proposed Analytical Method: HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[1][2] A reversed-phase HPLC method is proposed for the quantification of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at 274 nm
Run Time Approximately 10 minutes

Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3][4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample of a placebo or a matrix spiked with this compound.

    • If available, analyze samples containing potential impurities or degradation products.

    • The peak for this compound in the spiked sample should be pure and have no co-eluting peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 80% to 120% of the expected sample concentration).[5]

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo or matrix with the analyte.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[5][6]

  • Protocol for Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Protocol for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

    • To verify the LOQ, prepare and analyze at least six samples at the determined LOQ concentration and assess the precision and accuracy.

Table 2: Typical Validation Parameters and Acceptance Criteria for HPLC Assay

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995[5]
Accuracy (% Recovery) Typically 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (RSD) ≤ 10%

Workflow for HPLC Method Validation

HPLC Method Validation Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Tolerance) lod_loq->robustness documentation Finalize SOP & Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of the proposed HPLC method.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust choice, other techniques can also be employed for the quantification of phenolic compounds. The selection of the most appropriate method depends on factors such as the required sensitivity, sample matrix, available equipment, and cost.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For phenols, derivatization is sometimes employed to improve volatility and peak shape.[7] A Flame Ionization Detector (FID) is commonly used.

UV-Vis Spectrophotometry

This technique is based on the absorption of UV-visible light by the analyte. It is often used for the quantification of total phenolic content rather than individual compounds, as the absorption spectra of different phenols can overlap.[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.[11][12][13]

Table 3: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UVGC-FIDUV-Vis SpectrophotometryLC-MS
Specificity HighHighLow to ModerateVery High
Sensitivity ModerateModerateLowVery High
Sample Throughput ModerateModerateHighModerate to Low
Cost (Instrument) ModerateModerateLowHigh
Cost (Operational) ModerateModerateLowHigh
Sample Volatility Not requiredRequired (or derivatization)Not applicableNot required
Primary Application Routine quantification, purity testingAnalysis of volatile impuritiesTotal phenol content, simple matricesTrace analysis, complex matrices, structural confirmation

Decision Guide for Method Selection

Method Selection Guide question1 Need for High Specificity? question2 High Sensitivity Required? question1->question2 Yes method_uvvis UV-Vis Spectrophotometry question1->method_uvvis No question3 High Sample Throughput Needed? question2->question3 No method_lcms LC-MS question2->method_lcms Yes method_hplc HPLC-UV question3->method_hplc No method_gcfid GC-FID question3->method_gcfid Yes (if volatile)

Caption: Decision tree for selecting an analytical method.

Conclusion

The proposed reversed-phase HPLC-UV method offers a balanced combination of specificity, sensitivity, and cost-effectiveness for the routine quantification of this compound. Its validation, following ICH guidelines, will ensure the generation of reliable and reproducible data. For applications requiring higher sensitivity or analysis in complex matrices, LC-MS would be the preferred alternative, while GC-FID remains a viable option if the analyte's volatility is suitable. UV-Vis spectrophotometry is best reserved for preliminary or screening purposes where high specificity is not a critical requirement. The choice of the optimal method should be guided by the specific analytical needs and available resources.

References

A Comparative Guide to Analytical Methods for Phenol Isomer Detection

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of phenol isomers are critical in various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. The structural similarity of phenol isomers, such as cresols (o-, m-, p-cresol) and xylenols, presents a significant analytical challenge, necessitating the use of highly selective and sensitive methods. This guide provides a comparative overview of common analytical techniques for the determination of phenol isomers, with a focus on their performance characteristics and experimental protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for phenol isomer detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of commonly employed techniques, providing a basis for cross-validation and method selection.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) 0.1 - 0.2 µg/mL[1]Not specified>0.99[1]>80%[1]High resolution for complex mixtures, well-established methods.[2]Derivatization often required, potential for co-elution of isomers.[2]
High-Performance Liquid Chromatography (HPLC) 0.05 - 0.50 ng/mL (with derivatization)[3]Not specified>0.9981 - 94%[3]Robust and widely used, suitable for non-volatile compounds.[4]Isomeric separation can be challenging without specialized columns.[4]
Capillary Electrophoresis (CE) 0.004 - 1.9 mg/L[5]Not specifiedNot specifiedNot specifiedHigh separation efficiency, rapid analysis, low sample and reagent consumption.[4][6]Lower sensitivity for some applications, matrix effects can be significant.
Spectrophotometry 0.7 ng/mL (with microextraction)[7]Not specified0.9983 - 0.9994[7]Not specifiedSimple, cost-effective, and rapid.[7][8]Low selectivity for isomer differentiation without derivatization.[9]
Electrochemical Sensors 0.23 µM[10]Not specifiedNot specifiedNot specifiedHigh sensitivity, portability, and potential for real-time monitoring.[10][11]Susceptible to interference from other electroactive species.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline typical experimental protocols for the key techniques discussed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, including phenol isomers.

Sample Preparation and Derivatization: A common procedure involves acid hydrolysis to release conjugated phenols, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[1] To improve volatility and chromatographic peak shape, phenols are often derivatized. A typical derivatization involves methylation or reaction with agents like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) or pentafluorobenzyl bromide (PFBBr).[2][12]

Instrumentation and Conditions:

  • GC System: Agilent 7890A or similar, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A capillary column such as a cross-linked 5% phenylmethyl silicone (e.g., Ultra 2) is often used for the separation of phenolic compounds.[1] For improved separation of isomers, derivatized cyclodextrin stationary phases can be employed.[2]

  • Injector: Split/splitless injector, with an injection volume of 1-2 µL.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 130°C and ramping to 220°C to achieve optimal separation.[2]

  • Detector: FID is commonly used for quantification, while MS provides definitive identification.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique widely used for the analysis of a broad range of compounds, including less volatile phenol derivatives.[4]

Sample Preparation: Samples may require extraction, such as ultrasonic extraction with a solvent like 70% aqueous methanol, followed by filtration before injection into the HPLC system.[13] For trace analysis, pre-column derivatization with reagents like benzoyl chloride can be performed to enhance detection.[3]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry detector.

  • Column: Reversed-phase columns, such as a Poroshell-120 EC-C18, are frequently used.[13] For challenging isomer separations, specialized columns like pentafluorophenyl (PFP) phases can offer enhanced selectivity.

  • Mobile Phase: A gradient elution is common, often using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[13]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[13]

  • Detector: UV detection at a specific wavelength (e.g., 232 nm after derivatization) or mass spectrometry for higher sensitivity and specificity.[3][4]

Capillary Electrophoresis (CE)

CE offers high-resolution separations based on the differential migration of charged species in an electric field.

Sample Preparation: Samples are typically filtered and diluted in the background electrolyte before injection.

Instrumentation and Conditions:

  • CE System: A system with a high-voltage power supply, a capillary, and a detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is critical for separation. For phenolic compounds, a basic buffer such as 0.5 M NH4OH can be used to ensure the analytes are ionized.[5]

  • Voltage: A high voltage (e.g., +30 kV) is applied across the capillary.[5]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detector: UV detection is common, but coupling with a mass spectrometer (CE-MS) provides enhanced identification capabilities.[5][6]

Experimental Workflow for Cross-Validation

The cross-validation of analytical methods is essential to ensure the reliability and comparability of results.[14][15] A typical workflow involves analyzing the same set of samples by different methods and comparing their performance.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Test Sample (Spiked with Phenol Isomers) Extraction Extraction / Clean-up Sample->Extraction GC Gas Chromatography (GC-FID/MS) Extraction->GC HPLC Liquid Chromatography (HPLC-UV/MS) Extraction->HPLC CE Capillary Electrophoresis (CE-UV/MS) Extraction->CE Data Data Acquisition GC->Data HPLC->Data CE->Data Performance Performance Evaluation (LOD, LOQ, Linearity, Accuracy, Precision) Data->Performance Comparison Comparative Analysis Performance->Comparison

Caption: A generalized workflow for the cross-validation of analytical methods for phenol isomer detection.

References

Comparative Efficacy of Phenylethylphenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the efficacy of phenylethylphenol derivatives, with a focus on their potential as enzyme inhibitors. Due to a lack of comprehensive comparative studies on a synthesized series of 3-(1-Phenylethyl)phenol derivatives, this guide utilizes available data on the well-characterized tyrosinase inhibitor, 4-(1-phenylethyl)1,3-benzenediol (phenylethyl resorcinol), and other structurally related phenolic compounds to provide a comparative context for their biological activities.

This guide presents quantitative data on enzyme inhibition, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the evaluation and development of novel therapeutic agents based on the phenylethylphenol scaffold.

Data Presentation: Comparative Efficacy of Phenol Derivatives

The following tables summarize the inhibitory activities of selected phenylethylphenol derivatives and related compounds against key enzymes. The data has been compiled from various studies to provide a comparative overview.

Table 1: Tyrosinase Inhibitory Activity of Phenylethylphenol Derivatives and Related Compounds

CompoundDerivative TypeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
4-(1-Phenylethyl)1,3-benzenediolPhenylethyl ResorcinolMushroom Tyrosinase0.5Kojic Acid11.1[1]
Kazinol C1,3-DiphenylpropaneMushroom Tyrosinase (Monophenolase)17.9--[2]
Broussonin C1,3-DiphenylpropaneMushroom Tyrosinase (Monophenolase)0.43--[2]
Kazinol F1,3-DiphenylpropaneMushroom Tyrosinase (Monophenolase)1.7--[2]
Kazinol S1,3-DiphenylpropaneMushroom Tyrosinase (Monophenolase)26.9--[2]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Phenol Derivatives

CompoundDerivative TypeTarget Enzyme% Inhibition (at 20 µM)Reference Compound% Inhibition (at 1 µM)Source
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamideQuinazolinoneCOX-247.1Celecoxib80.1[3][4][5]
Compound 4e1,3-dihydro-2H-indolin-2-oneCOX-2IC50: 2.35 µM--[6]
Compound 9h1,3-dihydro-2H-indolin-2-oneCOX-2IC50: 2.42 µM--[6]
Compound 9i1,3-dihydro-2H-indolin-2-oneCOX-2IC50: 3.34 µM--[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model of acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration equipment

  • Plethysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound or vehicle to the respective groups of rats via oral or intraperitoneal route.

  • After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often modulated by phenolic compounds and are relevant to their potential therapeutic effects.

COX2_Signaling_Pathway cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) TLR4_IL1R_TNFR TLR4 / IL-1R / TNFR Proinflammatory_Stimuli->TLR4_IL1R_TNFR IKK_Complex IKK Complex TLR4_IL1R_TNFR->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation NF_kB_in_Nucleus NF-κB COX2_Gene_Expression COX-2 Gene Expression COX2_Protein COX-2 Protein COX2_Gene_Expression->COX2_Protein Translation Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation NF_kB_in_Nucleus->COX2_Gene_Expression

Caption: Simplified COX-2 signaling pathway.

NFkB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB_p50_p65 NF-κB (p50/p65) IkB->NF_kB_p50_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF_kB_p50_p65->Nucleus Translocation NF_kB_in_Nucleus NF-κB Inflammatory_Genes Inflammatory Gene Expression NF_kB_in_Nucleus->Inflammatory_Genes

Caption: Canonical NF-κB signaling pathway.

References

A Proposed Framework for Inter-laboratory Comparison of 3-(1-Phenylethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison study on the analysis of 3-(1-Phenylethyl)phenol. Due to a lack of existing round-robin or proficiency test data for this specific analyte, this document serves as a foundational resource, providing standardized methodologies and performance benchmarks derived from the analysis of similar phenolic compounds. The objective is to facilitate the design and execution of a comprehensive inter-laboratory study to establish consensus values for accuracy and precision in the quantification of this compound.

Analytical Approaches

Two primary analytical techniques are proposed for this comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both methods are widely used for the analysis of phenolic compounds and offer the requisite selectivity and sensitivity.

Data Presentation: Performance Benchmarks for Phenol Analysis

The following tables summarize typical performance data for the analysis of various phenols using GC-MS and HPLC. These values can serve as initial benchmarks for laboratories participating in the analysis of this compound.

Table 1: Typical Performance of GC-MS Methods for Phenol Analysis

ParameterPhenol2-Chlorophenol2,4-Dimethylphenol4-Nitrophenol
Limit of Detection (LOD) 0.07 µg/L---
Limit of Quantification (LOQ) 0.23 µg/L---
Linear Range 0.7–4000 µg/L---
Relative Standard Deviation (RSD) ≤ 8%---

Data derived from studies on various phenolic compounds and wastewater samples.[1]

Table 2: Typical Performance of HPLC Methods for Phenol Analysis

ParameterPhenol2-Chlorophenol4-Chlorophenol2,4-Dichlorophenol
Limit of Quantification (LOQ) 0.02 mg/L0.06 mg/L0.02 mg/L0.12 mg/L
Linearity (r²) ≥ 0.9928≥ 0.9928≥ 0.9928≥ 0.9928
Intra-day Precision (RSD) 2.6% - 11.1%2.6% - 11.1%2.6% - 11.1%2.6% - 11.1%
Inter-day Precision (RSD) 4.2% - 12.0%4.2% - 12.0%4.2% - 12.0%4.2% - 12.0%
Recovery 87.5% - 105.2%87.5% - 105.2%87.5% - 105.2%87.5% - 105.2%

Data from a study involving pre-column derivatization and UV detection.[2]

Experimental Protocols

Detailed methodologies for the two proposed analytical techniques are provided below. Participating laboratories should adhere to these protocols as closely as possible to ensure comparability of results.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is adapted from established EPA methodologies for phenol analysis.[3]

1. Sample Preparation (for complex matrices):

  • Liquid-Liquid Extraction:

    • Acidify the aqueous sample to pH < 2 with a suitable acid (e.g., sulfuric acid).

    • Extract the sample with a suitable solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Derivatization (Optional but Recommended for Improved Peak Shape):

    • A variety of derivatizing agents can be used, such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl derivatives.

    • Follow the specific instructions for the chosen derivatizing agent regarding reaction time and temperature.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 275°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: 8°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.[3]

  • MS Transfer Line: 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 450.

  • Data Acquisition: Full scan mode.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the appropriate solvent.

  • The concentration range should bracket the expected sample concentrations.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample (a clean matrix spiked with a known concentration of the analyte).

  • Analyze a matrix spike/matrix spike duplicate to assess matrix effects and precision.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on common practices for the analysis of phenolic compounds.

1. Sample Preparation:

  • For aqueous samples, filtration through a 0.45 µm filter is typically sufficient.

  • For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: 0.1% Acetic Acid in Methanol

  • Gradient Elution:

    • Start with a composition that ensures retention of the analyte (e.g., 50% B).

    • Linearly increase the percentage of the organic modifier (B) to elute the analyte.

    • A typical gradient might be from 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength appropriate for this compound (e.g., 274 nm).[4]

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • The concentration range should be appropriate for the expected sample concentrations and the detector's linear range.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample.

  • Analyze a matrix spike/matrix spike duplicate.

Mandatory Visualizations

To ensure clarity and consistency in the proposed inter-laboratory study, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Test Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV Analysis Extraction->HPLC Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification Report Final Report Generation Quantification->Report

Caption: Proposed experimental workflow for the analysis of this compound.

signaling_pathway Start Initiate Inter-laboratory Comparison Study Protocol Distribute Standardized Analytical Protocols Start->Protocol Samples Distribute Homogenized Test Samples Start->Samples LabAnalysis Participating Laboratories Perform Analysis Protocol->LabAnalysis Samples->LabAnalysis DataSubmission Submit Results to Coordinating Body LabAnalysis->DataSubmission StatisticalAnalysis Statistical Analysis of Data (e.g., ISO 5725) DataSubmission->StatisticalAnalysis Report Publish Final Report with Consensus Values StatisticalAnalysis->Report

Caption: Logical workflow for conducting the inter-laboratory comparison study.

References

Safety Operating Guide

Personal protective equipment for handling 3-(1-Phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(1-Phenylethyl)phenol

This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on general principles for handling phenolic compounds and specific data from the safety data sheet (SDS) for the closely related isomer, 4-(1-Phenylethyl)phenol, in the absence of specific data for the 3-isomer. Researchers should always consult the specific SDS for any chemical they are using and perform a risk assessment for their particular experimental conditions.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Notes
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldWear a face shield in addition to safety glasses or goggles if there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile gloves may be suitable for splash protection, but prolonged or direct contact requires more robust gloves such as butyl rubber or Viton. Always inspect gloves for integrity before use and change them frequently.
Skin and Body Protection Laboratory coat; Long pants; Closed-toe shoesA chemically resistant apron should be worn over the lab coat if there is a significant risk of splashing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • During Use: Keep containers of this compound closed when not in use. Avoid contact with skin, eyes, and clothing.

  • After Use: Thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store containers at or below eye level.

Disposal Plan

Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, disposable labware (e.g., pipette tips, tubes), and contaminated PPE, must be collected as hazardous chemical waste.

  • Collect solid waste in a designated, labeled, and sealable container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.

  • Do not dispose of this compound or its waste down the drain.

Waste Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • When the waste container is approximately 90% full, seal it and request a pickup from the EHS office.

Emergency Procedures

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spills:

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and contaminated debris into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the institutional EHS office immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Dispense Chemical B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Store Chemical Properly E->F G Collect Contaminated Waste F->G Generate Waste H Label and Seal Waste Container G->H I Request EHS Waste Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.